molecular formula C28H38N4O4S B13836329 N-Formyl-Met-Leu-Phe benzylamide

N-Formyl-Met-Leu-Phe benzylamide

カタログ番号: B13836329
分子量: 526.7 g/mol
InChIキー: SYWWPBYRTBWRKE-SDHOMARFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-Formyl-Met-Leu-Phe benzylamide is a useful research compound. Its molecular formula is C28H38N4O4S and its molecular weight is 526.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Formyl-Met-Leu-Phe benzylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Formyl-Met-Leu-Phe benzylamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H38N4O4S

分子量

526.7 g/mol

IUPAC名

(2S)-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C28H38N4O4S/c1-20(2)16-24(31-27(35)23(30-19-33)14-15-37-3)28(36)32-25(17-21-10-6-4-7-11-21)26(34)29-18-22-12-8-5-9-13-22/h4-13,19-20,23-25H,14-18H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)/t23-,24-,25-/m0/s1

InChIキー

SYWWPBYRTBWRKE-SDHOMARFSA-N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CCSC)NC=O

正規SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C(CCSC)NC=O

製品の起源

United States

Foundational & Exploratory

Chemical Structure & Functional Profiling: N-Formyl-Met-Leu-Phe (fMLP) vs. N-Formyl-Met-Leu-Phe Benzylamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural and functional comparison between the prototypical chemotactic peptide N-Formyl-Met-Leu-Phe (fMLP) and its C-terminal derivative, N-Formyl-Met-Leu-Phe benzylamide .

Executive Summary

N-Formyl-Met-Leu-Phe (fMLP) is the archetypal agonist for the Formyl Peptide Receptor 1 (FPR1), a G-protein coupled receptor (GPCR) expressed on neutrophils and macrophages.[1] It mimics the N-terminal sequence of bacterial proteins, serving as a potent "danger signal" that triggers chemotaxis, degranulation, and superoxide generation.

N-Formyl-Met-Leu-Phe Benzylamide (fMLP-NH-Bzl) is a synthetic derivative where the C-terminal carboxyl group is modified with a benzylamine moiety. This modification fundamentally alters the physicochemical properties of the peptide—increasing lipophilicity and proteolytic stability—while retaining, and often enhancing, its agonist potency at the FPR1 receptor.

Structural Chemistry & Physicochemical Properties

The core difference lies at the C-terminus. The N-terminal formyl-methionine group, critical for receptor recognition, remains conserved in both.

Chemical Structure Comparison[2]
FeaturefMLP (Prototypical) fMLP-Benzylamide (Derivative)
IUPAC Name N-Formyl-L-methionyl-L-leucyl-L-phenylalanineN-Formyl-L-methionyl-L-leucyl-L-phenylalanine benzylamide
C-Terminus Free Carboxylic Acid (–COOH)Benzylamide (–CONH–CH₂–Ph)
Formula


Molecular Weight ~437.56 Da~526.69 Da
Charge (pH 7.4) Negative (Anionic, –COO⁻)Neutral (Uncharged)
Lipophilicity Moderate (Amphiphilic)High (Hydrophobic C-tail)
Solubility DMSO, Ethanol, dilute baseDMSO, Ethanol (Lower water solubility)
Functional Consequence of Modification
  • Proteolytic Stability : The free acid C-terminus of fMLP is a substrate for carboxypeptidases present in plasma and tissue sites. The bulky benzylamide group in fMLP-NH-Bzl sterically hinders these enzymes, significantly extending the half-life of the peptide in biological assays.

  • Receptor Binding Pocket : The FPR1 binding pocket contains a hydrophobic cleft. The addition of the benzyl ring (an aromatic moiety) at the C-terminus provides additional hydrophobic interaction points (π-stacking), which can stabilize the ligand-receptor complex, often resulting in equal or lower

    
     (higher potency) compared to the parent compound.
    

Receptor Pharmacology & Signaling[3]

Both compounds act as Agonists for FPR1. They induce a conformational change in the receptor that dissociates the


 protein subunits, initiating a signaling cascade.
Mechanism of Action[4]
  • Ligand : fMLP / fMLP-benzylamide

  • Receptor : FPR1 (High Affinity), FPR2 (Low Affinity)

  • Transducer :

    
     protein (Pertussis toxin-sensitive)
    
  • Effectors : Phospholipase C

    
     (PLC), PI3K 
    
    
    
Signaling Pathway Visualization

The following diagram illustrates the conserved signaling pathway activated by both peptides.

FPR1_Signaling Ligand fMLP / fMLP-Benzylamide FPR1 FPR1 Receptor (GPCR) Ligand->FPR1 Binding Gi Gi Protein (Dissociation) FPR1->Gi Activation PLC PLC-beta Gi->PLC Stimulates PI3K PI3K-gamma Gi->PI3K Stimulates PIP2 PIP2 PLC->PIP2 Actin Actin Polymerization (Chemotaxis) PI3K->Actin PIP3 signaling IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Co-factor Ca->Actin Oxidase NADPH Oxidase (Superoxide O2-) PKC->Oxidase Phosphorylation

Caption: FPR1 activation cascade leading to calcium mobilization, chemotaxis, and respiratory burst.

Experimental Applications: Selection Guide

Researchers should select the appropriate variant based on the specific assay requirements:

ApplicationRecommended PeptideRationale
Routine Chemotaxis fMLP Standard reference compound; extensive historical data for benchmarking.
In Vivo Inflammation fMLP-Benzylamide Enhanced resistance to enzymatic degradation allows for prolonged activity in circulation or tissue.
Receptor Binding Studies fMLP-Benzylamide The hydrophobic C-tail can probe the depth of the receptor pocket; often used in Structure-Activity Relationship (SAR) studies.
Neutrophil Priming fMLP Rapid onset and clearance allow for precise temporal control of priming vs. activation.

Detailed Protocol: Comparative Neutrophil Chemotaxis

This protocol validates the biological activity of fMLP vs. fMLP-benzylamide using a modified Boyden Chamber (Transwell) assay.

Reagents
  • Stock Solution A : fMLP (10 mM in dry DMSO). Store at -20°C.

  • Stock Solution B : fMLP-benzylamide (10 mM in dry DMSO). Store at -20°C.

  • Assay Buffer : HBSS (with

    
    ) + 0.1% BSA (Endotoxin-free).
    
  • Cells : Freshly isolated human neutrophils (

    
     cells/mL).
    
Workflow Diagram

Chemotaxis_Workflow cluster_0 Preparation cluster_1 Assembly cluster_2 Analysis Step1 Dilute Peptides (10^-7 to 10^-11 M) Step3 Load Bottom Chamber (Chemoattractant) Step1->Step3 Step2 Isolate Neutrophils (Calcein-AM Labeling) Step5 Load Top Chamber (Neutrophils) Step2->Step5 Step4 Insert Membrane (3.0 µm pore size) Step3->Step4 Step4->Step5 Step6 Incubate (45 min @ 37°C, 5% CO2) Step5->Step6 Step7 Measure Fluorescence (Bottom Chamber) Step6->Step7

Caption: Step-by-step workflow for Transwell chemotaxis assay comparing fMLP derivatives.

Step-by-Step Procedure
  • Dilution Series : Prepare serial dilutions of both Stock A and Stock B in Assay Buffer to generate concentrations ranging from

    
     M to 
    
    
    
    M.
    • Note: fMLP-benzylamide is more hydrophobic; ensure vigorous vortexing during the initial dilution step to prevent precipitation.

  • Chamber Loading : Add 600 µL of the diluted chemoattractant to the bottom wells of a 24-well plate. Use Assay Buffer alone as a negative control.

  • Cell Addition : Carefully pipette 100 µL of neutrophil suspension (

    
     cells) into the top insert (3.0 µm pore size polycarbonate filter).
    
  • Migration : Incubate for 45–60 minutes at 37°C in a humidified 5%

    
     incubator.
    
  • Quantification :

    • Remove the inserts.

    • Quantify cells in the bottom chamber using a fluorescence plate reader (if pre-labeled with Calcein-AM) or by ATP luminescence assay.

  • Data Analysis : Plot Chemotactic Index (Sample RFU / Control RFU) vs. Log[Concentration].

    • Expected Result: Both peptides will show a bell-shaped dose-response curve. fMLP-benzylamide typically exhibits a left-shifted curve (lower

      
      ) or a higher maximal efficacy due to increased stability.
      

References

  • Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[1][2][3][4][5][6][7][8] Proceedings of the National Academy of Sciences, 72(3), 1059-1062. Link

  • Freer, R. J., Day, A. R., Radding, J. A., et al. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants.[2][4] Biochemistry, 19(11), 2404-2410. Link

  • Derian, C. K., & Solomon, H. F. (1993). Agonist-specific conformational changes in the formyl peptide receptor. Journal of Biological Chemistry. Link

  • Heit, B., Tavener, S., Raharjo, E., & Kubes, P. (2002). An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients. Journal of Cell Biology, 159(1), 91–102. Link

  • PubChem Compound Summary . (2024). N-Formyl-Met-Leu-Phe.[1][3][5][7][8][9][10][11][12][13] National Library of Medicine. Link

Sources

Technical Monograph: fMLP Benzylamide – Physicochemical Profile and Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

fMLP benzylamide (N-Formyl-Met-Leu-Phe-benzylamide) is a synthetic, high-potency derivative of the classical chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe). By modifying the C-terminus of the parent peptide with a benzylamide group, the molecule exhibits altered physicochemical properties—specifically increased hydrophobicity and resistance to carboxypeptidase degradation—which often translates to enhanced biological activity in specific receptor-mediated assays.

This guide details the molecular characteristics, synthesis logic, and experimental protocols for fMLP benzylamide, serving as a reference for researchers investigating Formyl Peptide Receptor (FPR) dynamics, neutrophil chemotaxis, and mucosal ion transport.

Chemical Identity & Physicochemical Properties[1][2][3][4]

The core modification in fMLP benzylamide is the conversion of the C-terminal carboxylic acid of Phenylalanine into a benzylamide moiety. This structural change removes the negative charge at the C-terminus, significantly increasing the peptide's lipophilicity and its affinity for the hydrophobic pocket of the FPR1 receptor.

Molecular Specifications
PropertySpecification
Systematic Name N-Formyl-L-methionyl-L-leucyl-L-phenylalanine benzylamide
Common Name fMLP Benzylamide; fMLP-benz
Parent Compound fMLP (CAS: 59880-97-6)
Chemical Formula C₂₈H₃₈N₄O₄S
Molecular Weight 526.70 Da (Calculated)
Appearance White to off-white lyophilized powder
Solubility Soluble in organic solvents (DMSO, DMF, Ethanol); Poorly soluble in water
Storage -20°C (Desiccated); Protect from light and moisture

> Note on Molecular Weight: The MW is calculated based on the condensation of fMLP (MW ~437.55) with benzylamine (MW ~107.15) minus a water molecule (MW ~18.02). Variations may occur depending on counter-ions if supplied as a salt.

Structural Logic & Stability

The benzylamide "cap" at the C-terminus serves two critical functions in drug design and chemical biology:

  • Proteolytic Stability: It protects the peptide from degradation by carboxypeptidases, extending its half-life in biological matrices.

  • Receptor Affinity: The additional aromatic ring (benzyl group) provides extra hydrophobic contacts within the ligand-binding pocket of the Formyl Peptide Receptor (FPR), potentially increasing binding affinity compared to the free acid form of fMLP.

Biological Mechanism & Applications[4][6]

fMLP benzylamide acts as a potent agonist for the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) expressed primarily on phagocytic leukocytes (neutrophils, monocytes) and certain epithelial tissues.[1]

Signaling Pathway

Upon binding to FPR1, fMLP benzylamide triggers a pertussis toxin-sensitive signaling cascade. The conformational change in the receptor leads to the dissociation of the Gαi subunit, activating Phospholipase C (PLC) and resulting in calcium mobilization.

FPR_Signaling Ligand fMLP Benzylamide Receptor FPR1 Receptor (GPCR) Ligand->Receptor Binding (High Affinity) G_Protein Gi/Go Protein Dissociation Receptor->G_Protein Activation PLC Phospholipase C (PLCβ) G_Protein->PLC Stimulation PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Generation PIP2->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release ER Stores Response Chemotaxis & Superoxide Generation Ca_Release->Response

Figure 1: Signal transduction pathway activated by fMLP benzylamide binding to FPR1.

Comparative Potency (fMLP vs. fMLP Benzylamide)

Research indicates that C-terminal modifications can significantly alter potency. In studies involving rabbit ileal mucosa, fMLP benzylamide demonstrated higher potency than the parent fMLP in stimulating short-circuit current (chloride secretion).

Assay TypefMLP (Parent)fMLP BenzylamideMechanism
Chemotaxis Potent (nM range)Highly Potent FPR1 Activation
Superoxide Anion Release Standard AgonistEnhanced NADPH Oxidase assembly
Ileal Cl⁻ Secretion Moderate PotencyHigh Potency Ca²⁺-dependent Cl⁻ channel activation

Experimental Protocols

Stock Solution Preparation

Due to the hydrophobic benzyl group, fMLP benzylamide is strictly insoluble in aqueous buffers at high concentrations. DMSO (Dimethyl Sulfoxide) is the required solvent for stock preparation.

Stock_Prep Step1 Weigh Peptide (e.g., 1 mg) Step2 Add DMSO (To 10 mM Conc.) Step1->Step2 Step3 Vortex (Until Clear) Step2->Step3 Step4 Aliquot (Avoid Freeze-Thaw) Step3->Step4 Step5 Store at -20°C Step4->Step5

Figure 2: Solubilization workflow for hydrophobic fMLP derivatives.

Protocol Steps:

  • Calculation: To prepare a 10 mM stock of fMLP benzylamide (MW ~526.7), dissolve 1 mg of powder in approximately 190 µL of high-grade DMSO.

  • Solubilization: Vortex vigorously. If the solution remains cloudy, sonicate briefly in a water bath.

  • Storage: Divide into small aliquots (e.g., 10-50 µL) to prevent repeated freeze-thaw cycles, which can degrade the peptide. Store at -20°C.

Biological Assay Dilution
  • Critical Step: When diluting the stock into aqueous buffer (e.g., PBS or HBSS) for cell assays, ensure the final DMSO concentration remains below 0.1% to avoid solvent cytotoxicity.

  • Example: To achieve a 1 µM working concentration, dilute the 10 mM stock 1:10,000. This results in a negligible DMSO concentration (0.01%).

Safety & Handling (E-E-A-T)

  • Hazard Identification: fMLP and its derivatives are potent bioactive peptides. They can induce bronchoconstriction and transient neutropenia if inhaled or injected.

  • PPE: Always wear gloves, safety goggles, and a lab coat. Handle lyophilized powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of peptide solutions as hazardous chemical waste.

References

  • PubChem. (2025). N-Formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) Compound Summary. National Library of Medicine.[2] [Link]

  • Barrett, K. E., et al. (1989). Stimulation of Chloride Secretion by N-formyl-methionylleucylphenylalanine (FMLP) in Rabbit Ileal Mucosa. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link] (Cited for potency comparison of fMLP vs. fMLP-benzylamide).

  • Yang, K. H., et al. (2008).[3] The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Die Pharmazie.[3] [Link]

Sources

Mechanism of action for N-Formyl-Met-Leu-Phe benzylamide on FPR receptors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N-Formyl-Met-Leu-Phe Benzylamide on Formyl Peptide Receptors (FPRs)

Abstract

N-Formyl-Met-Leu-Phe (fMLP) and its analogs are potent chemoattractants that play a pivotal role in the innate immune response by activating the Formyl Peptide Receptor (FPR) family, a class of G protein-coupled receptors (GPCRs). This technical guide provides a detailed examination of the mechanism of action for N-Formyl-Met-Leu-Phe benzylamide, a derivative reported to possess greater activity than its parent compound. We will dissect the molecular interactions, intracellular signaling cascades, and resultant cellular functions elicited by this potent agonist. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of FPR activation, from receptor-ligand binding to downstream physiological consequences and the experimental methodologies used for its characterization.

Introduction to the Formyl Peptide Receptor System

The Formyl Peptide Receptor (FPR) family in humans consists of three members: FPR1, FPR2, and FPR3. These receptors are integral to host defense, recognizing N-formylated peptides that are characteristic of bacterial proteins and molecules released from damaged host cells (mitochondria).[1][2] This recognition is a critical "danger signal" that mobilizes phagocytic leukocytes, such as neutrophils and macrophages, to sites of infection or injury.[3]

The prototypical agonist for this system is N-Formyl-Met-Leu-Phe (fMLP). It binds with high affinity to FPR1, the first receptor of this class to be identified on human neutrophils, and with lower affinity to FPR2.[3][4][5] Structure-activity relationship studies have explored modifications to the fMLP peptide to enhance its potency and stability. The C-terminal modification of the native carboxylic acid to a benzylamide has been shown to result in a more active compound.[3] This guide will focus on the mechanistic actions of this enhanced agonist, N-Formyl-Met-Leu-Phe benzylamide, using the extensive knowledge of the parent fMLP molecule as the foundational model for its mode of action.

Receptor Binding and G-Protein Activation

As a member of the GPCR superfamily, FPR1 possesses seven transmembrane helices. The binding of N-Formyl-Met-Leu-Phe benzylamide to FPR1 is a highly specific interaction that occurs within a binding pocket formed by the extracellular loops and transmembrane domains of the receptor. This binding event induces a critical conformational change in the receptor's structure.

This structural shift is transmitted to the receptor's intracellular domains, enabling it to function as a Guanine Nucleotide Exchange Factor (GEF) for an associated heterotrimeric G-protein of the Gαi subtype.[3] The activated receptor catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This exchange triggers the dissociation of the G-protein into its constituent Gαi-GTP and Gβγ subunits, both of which are now free to interact with and modulate the activity of downstream effector enzymes, initiating a cascade of intracellular signals.[3]

cluster_membrane Plasma Membrane FPR FPR1 (Inactive) Gαi-GDP Gβγ FPR_Active FPR1 (Active) Gαi-GTP Gβγ FPR->FPR_Active 2. Conformational Change G_Inactive Gαi-GDP Gβγ FPR_Active->G_Inactive 3. GEF Activity (GDP -> GTP) Alpha_Subunit Gαi-GTP FPR_Active->Alpha_Subunit 4. Dissociation BetaGamma_Subunit Gβγ Ligand fMLP-Benzylamide Ligand->FPR:head 1. Binding G_Active Gαi-GTP Gβγ Downstream Downstream Signaling Alpha_Subunit->Downstream BetaGamma_Subunit->Downstream

Caption: Ligand-induced activation of FPR1 and G-protein dissociation.

Core Intracellular Signaling Cascades

The dissociated Gαi and Gβγ subunits orchestrate a multi-pronged signaling network that ultimately drives the neutrophil's response. The primary pathways are detailed below.

PLC / IP3 / Calcium Mobilization Pathway

A hallmark of FPR activation is a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is primarily initiated by the Gβγ subunit, which activates Phospholipase C-β (PLCβ).

  • PLCβ Activation: PLCβ is a membrane-associated enzyme that hydrolyzes the phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[6]

  • IP3-Mediated Ca2+ Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the cell's main intracellular calcium store. This binding opens the channels, causing a rapid efflux of Ca2+ from the ER into the cytoplasm.[7]

  • Store-Operated Calcium Entry (SOCE): The depletion of ER calcium stores triggers SOCE, a process where channels on the plasma membrane open to allow an influx of extracellular calcium, sustaining the elevated cytoplasmic levels.[7]

  • DAG and PKC Activation: Concurrently, DAG remains in the plasma membrane and, along with the increased [Ca2+]i, activates members of the Protein Kinase C (PKC) family, which phosphorylate a wide array of substrate proteins involved in cellular responses like degranulation and respiratory burst.

Gbg Gβγ Subunit PLCb Phospholipase C-β (PLCβ) Gbg->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds to Receptor, Opens Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Cytosolic Ca²⁺ ER->Ca_cyto Releases Ca²⁺ Ca_cyto->PKC Co-activates Response Cellular Response (e.g., Degranulation) Ca_cyto->Response Mediates PKC->Response Phosphorylates Substrates

Caption: The PLC/IP3 pathway leading to calcium mobilization and PKC activation.
PI3K/Akt and MAPK Pathways

Both Gαi and Gβγ subunits contribute to the activation of parallel kinase cascades that are crucial for cell survival, migration, and inflammatory gene expression.

  • Phosphoinositide 3-kinase (PI3K) Pathway: The Gβγ subunit directly activates PI3Kγ. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the membrane for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and PDK1. This colocalization leads to the phosphorylation and activation of Akt, a central kinase that promotes cell survival and regulates cytoskeletal dynamics necessary for chemotaxis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation triggers multiple MAPK cascades, including the ERK, p38, and JNK pathways. These are activated through complex mechanisms involving both G-protein subunits and other signaling intermediates like Ras and Rac small GTPases. These pathways culminate in the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

Key Cellular Functions and Physiological Outcomes

The integration of these signaling pathways culminates in a coordinated set of cellular functions essential for the role of neutrophils in innate immunity.

Cellular FunctionPrimary Signaling Pathways InvolvedDescription
Chemotaxis PI3K/Akt, small GTPases (Rac, Cdc42)Directed migration of the cell along the concentration gradient of fMLP benzylamide towards the source of infection or inflammation.[3]
Respiratory Burst PKC, Ca²⁺ MobilizationAssembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane, leading to the production of superoxide anions (O₂⁻) and other reactive oxygen species (ROS) to kill pathogens.[8]
Degranulation Ca²⁺ Mobilization, PKC, MAPKThe fusion of intracellular granules (containing proteases, antimicrobial peptides, etc.) with the plasma membrane, releasing their contents to combat pathogens and remodel tissue.[3]
Phagocytosis PI3K/Akt, Cytoskeletal RearrangementThe engulfment of pathogens or cellular debris into a phagosome.[3]

Experimental Validation: Methodologies and Protocols

Characterizing the activity of a compound like N-Formyl-Met-Leu-Phe benzylamide requires robust, quantitative bioassays. The two most fundamental assays for an FPR agonist are the measurement of calcium mobilization and chemotaxis.

Protocol: Calcium Mobilization Assay

This assay quantifies the ligand-induced increase in intracellular calcium, a direct consequence of the PLC/IP3 pathway.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4, Calcium-5). Upon binding calcium, the dye's fluorescence properties change. This change is measured over time using a fluorescent plate reader, often with an integrated liquid handling system (e.g., FLIPR).

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, or HEK293 cells stably expressing FPR1) to an appropriate density in 96-well or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Calcium 5 dye) and an anion-exchange inhibitor like probenecid (to prevent dye leakage).

  • Incubation: Remove the cell culture medium and add the dye loading buffer to the cells. Incubate for 45-60 minutes at 37°C in a CO₂ incubator.

  • Compound Preparation: During incubation, prepare a dilution series of N-Formyl-Met-Leu-Phe benzylamide in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) in a separate "compound plate."

  • Measurement: Place both the cell plate and the compound plate into the fluorescent imaging plate reader (FLIPR).

  • Data Acquisition: The instrument will first establish a baseline fluorescence reading from the cell plate. It will then automatically transfer the compound from the compound plate to the cell plate and immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes).

  • Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration).

cluster_prep Preparation cluster_run FLIPR Assay cluster_analysis Data Analysis A 1. Plate cells (e.g., dHL-60) B 2. Load cells with Ca²⁺-sensitive dye A->B D 4. Establish baseline fluorescence B->D C 3. Prepare serial dilution of fMLP-Benzylamide E 5. Inject compound and measure fluorescence change C->E D->E F 6. Plot Dose-Response Curve E->F G 7. Calculate EC₅₀ F->G

Caption: Experimental workflow for a calcium mobilization assay.
Protocol: Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient.

Principle: A multi-well plate with porous membrane inserts (e.g., Transwell® or Boyden chamber) is used. The test compound is placed in the lower chamber, and cells are placed in the upper chamber (the insert). Chemotactic cells will migrate through the pores towards the higher concentration of the chemoattractant in the lower chamber.

Step-by-Step Methodology:

  • Compound Preparation: Add various concentrations of N-Formyl-Met-Leu-Phe benzylamide and a negative control (buffer alone) to the lower wells of the chemotaxis plate.

  • Cell Preparation: Resuspend neutrophils or differentiated HL-60 cells in assay medium to a known concentration (e.g., 2 x 10⁶ cells/mL).

  • Assay Assembly: Place the porous membrane inserts into the wells, creating an upper and lower chamber separated by the membrane.

  • Cell Addition: Add the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 45-90 minutes for neutrophils).

  • Cell Removal: After incubation, carefully remove the inserts. Scrape off any non-migrated cells from the top surface of the membrane.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a cellular component (e.g., using a DNA-binding fluorescent dye) or by direct cell counting using a flow cytometer.

  • Analysis: Plot the number of migrated cells against the chemoattractant concentration. A bell-shaped curve is typical for chemotaxis.

Quantitative Activity Profile of the fMLP Scaffold

LigandReceptor TargetBinding Affinity (Ki)Functional Potency (EC₅₀)Assay Type
N-Formyl-Met-Leu-Phe (fMLP) Human FPR1~38 nM[9]~1 µM[10]Radioligand Binding, LTB4 Synthesis
N-Formyl-Met-Leu-Phe (fMLP) Human FPR2~430 nM[5]>1 µMRadioligand Binding
N-Formyl-Met-Leu-Phe Benzylamide Human FPRsNot ReportedReported as "more active" than fMLP[3]Not Specified

Conclusion

N-Formyl-Met-Leu-Phe benzylamide acts as a potent superagonist at Formyl Peptide Receptors, primarily FPR1. Its mechanism of action mirrors that of its prototypical parent, fMLP, but with enhanced activity. Upon binding, it triggers a canonical Gαi-coupled signaling cascade involving the activation of PLC, a subsequent surge in intracellular calcium, and the engagement of PI3K and MAPK pathways. This intricate signaling network culminates in the directed migration and activation of phagocytic leukocytes, forming a cornerstone of the innate immune response to bacterial infection and tissue damage. The robust and well-defined nature of this signaling axis makes potent agonists like N-Formyl-Met-Leu-Phe benzylamide invaluable tools for immunological research and potential starting points for the development of novel therapeutics targeting inflammatory processes.

References

  • Liu, M., et al. (2012). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Amino Acids, 43(3), 949-959. [Link]

  • Borgeat, P., & Samuelsson, B. (1979). Characterization of effect of N-formyl-methionyl-leucyl-phenylalanine on leukotriene synthesis in human polymorphonuclear leukocytes. FEBS Letters, 108(2), 435-438. [Link]

  • Maresca, M., et al. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences, 24(14), 11633. [Link]

  • Yamamoto, T., et al. (2008). A structure-activity relationship study and combinatorial synthetic approach of C-terminal modified bifunctional peptides that are delta/mu opioid receptor agonists and neurokinin 1 receptor antagonists. Journal of Medicinal Chemistry, 51(5), 1369-1376. [Link]

  • Verghese, M. W., et al. (1987). Activation of the neutrophil by calcium-mobilizing ligands. I. A chemotactic peptide and the lectin concanavalin A stimulate superoxide anion generation but elicit different calcium movements and phosphoinositide remodeling. Journal of Immunology, 138(12), 4374-4380. [Link]

  • Wikipedia. Formyl peptide receptor 1. Wikipedia. [Link]

  • Escher, E., et al. (1982). Structure-activity studies on the C-terminal amide of substance P. Journal of Medicinal Chemistry, 25(11), 1317-1321. [Link]

  • Wikipedia. N-Formylmethionine-leucyl-phenylalanine. Wikipedia. [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(3), 455. [Link]

  • Peppoloni, S., et al. (1991). Induction of FMLP-mediated calcium mobilization requires crosslinking of surface immunoglobulin in Daudi cells. Biochemical and Biophysical Research Communications, 177(2), 566-572. [Link]

  • He, H. Q., et al. (2013). Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands. Journal of Biological Chemistry, 288(24), 17586-17596. [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews, 61(2), 119-161. [Link]

  • Anderson, R., et al. (1997). Calcium efflux and influx in f-met-leu-phe (fMLP)-activated human neutrophils are chronologically distinct events. Clinical and Experimental Immunology, 110(1), 128-135. [Link]

  • He, H. Q., et al. (2012). Functional Characterization of Three Mouse Formyl Peptide Receptors. Molecular Pharmacology, 81(4), 545-555. [Link]

  • Wang, L., et al. (2022). C-Terminal Modification on the Immunomodulatory Activity, Antioxidant Activity, and Structure–Activity Relationship of Pulsed Electric Field (PEF)-Treated Pine Nut Peptide. Foods, 11(17), 2656. [Link]

  • GenScript. N-Formyl-Met-Leu-Phe. GenScript. [Link]

  • Radel, S. J., et al. (1994). Structural and Functional Characterization of the Human Formyl Peptide Receptor Ligand-Binding Region. Infection and Immunity, 62(8), 3563-3567. [Link]

  • Perianin, A., et al. (1989). Activation of human neutrophils by substance P: effect on FMLP-stimulated oxidative and arachidonic acid metabolism and on antibody-dependent cell-mediated cytotoxicity. Journal of Immunology, 143(10), 3365-3370. [Link]

  • ResearchGate. Effect of peptides on neutrophil migration towards fMLP. ResearchGate. [Link]

  • Vobugari, N., et al. (2022). Measuring the Effect of IL-8 and fMLP on Neutrophil Chemokinesis Using Artificial Intelligence. Vanderbilt University. [Link]

Sources

Whitepaper: Biological Activity of fMLP Benzylamide in Neutrophil Chemotaxis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise regulation of neutrophil migration is a cornerstone of both innate immunity and targeted drug development. The synthetic peptide derivative fMLP benzylamide (N-formyl-methionyl-leucyl-phenylalanine benzylamide) has emerged as a highly potent analog of the classic bacterial chemoattractant fMLP. This technical guide explores the molecular rationale behind the benzylamide modification, its pharmacodynamic impact on the Formyl Peptide Receptor 1 (FPR1), and the rigorous, self-validating experimental protocols required to accurately quantify its chemotactic activity.

Molecular Rationale: The Benzylamide Modification

The native fMLP tripeptide is a well-characterized pathogen-associated molecular pattern (PAMP) that drives neutrophil chemotaxis. However, in in vitro and in vivo experimental models, native fMLP is highly susceptible to rapid proteolytic degradation by tissue and leukocyte-derived neutral endopeptidases.

The addition of a benzylamide moiety to the C-terminus of the fMLP peptide introduces critical structural advantages. Causally, this bulky, lipophilic group sterically hinders enzymatic cleavage, drastically extending the biological half-life of the ligand. Furthermore, the increased hydrophobicity enhances the thermodynamic stability of the ligand within the transmembrane binding pocket of the FPR1 receptor. Consequently, fMLP benzylamide demonstrates a higher order of potency compared to both native fMLP and non-formylated MLP, producing highly concentrated, sustained biological responses[1].

Pharmacodynamics and Cross-Kingdom Efficacy

fMLP benzylamide functions by binding to FPR1 , a G-protein-coupled receptor (GPCR) predominantly coupled to the inhibitory G-protein (


).

Upon ligand binding, the


 protein complex dissociates. The 

subunits act as the primary signal transducers, activating Phospholipase C-

(PLC-

) and Phosphoinositide 3-kinase (PI3K). PLC-

hydrolyzes PIP2 into IP3 and DAG, triggering a rapid, localized efflux of intracellular calcium (

) from the endoplasmic reticulum. Concurrently, the PI3K/Akt pathway activates Rho GTPases (Rac and Cdc42), which drive the asymmetric actin polymerization necessary for directional cellular crawling.

Interestingly, the chemotactic efficacy of fMLP benzylamide is not restricted to mammalian neutrophils. It has been shown to induce statistically significant chemotactic responses in eukaryotic microbes such as Acanthamoeba castellanii (


), highlighting a deeply conserved evolutionary mechanism for detecting bacterial signatures across biological kingdoms[2].

FPR1_Signaling Ligand fMLP Benzylamide FPR1 FPR1 (GPCR) Ligand->FPR1 Binds (High Affinity) Gi Gi Protein (αi, βγ) FPR1->Gi Activates PLC PLC-β Gi->PLC Gβγ Subunit PI3K PI3K / Akt Gi->PI3K Gβγ Subunit Ca2 Ca2+ Release PLC->Ca2 IP3 Generation Actin Actin Polymerization (Chemotaxis) PI3K->Actin PIP3 / Rac / Cdc42 Ca2->Actin Calmodulin / Myosin

FPR1 signaling pathway activated by fMLP benzylamide driving neutrophil chemotaxis.

Quantitative Data Summary

The structural modifications of fMLP variants directly dictate their receptor affinity and biological stability. The table below summarizes the comparative pharmacodynamics:

Ligand VariantReceptor TargetRelative Potency (Chemotaxis / Isc)Structural ModificationBiological Half-Life
fMLP FPR1Baseline (1.0x)None (Standard Tripeptide)Short (Protease Sensitive)
fMLP-benzylamide FPR1High (> fMLP)C-terminal BenzylamideExtended (Steric Shielding)
MLP FPR1Low (< fMLP)Lacks N-formyl groupModerate

Self-Validating Experimental Protocols

To ensure high scientific integrity and reproducibility, evaluating the biological activity of fMLP benzylamide requires self-validating assay designs. The following protocols detail the methodologies for isolating true chemotaxis and quantifying receptor activation.

Protocol A: Boyden Chamber (Transwell) Chemotaxis Assay with Checkerboard Validation

Rationale: To definitively prove that fMLP benzylamide induces chemotaxis (directional migration) rather than merely chemokinesis (random accelerated motility), a checkerboard analysis must be employed. This self-validating matrix abolishes the chemical gradient to serve as an internal negative control.

Step-by-Step Methodology:

  • Neutrophil Isolation: Isolate human polymorphonuclear leukocytes (PMNs) from whole blood using a double-density gradient (e.g., Histopaque 1077/1119). Causality: This removes mononuclear cells and erythrocytes that could physically obstruct the membrane pores or secrete confounding cytokines.

  • Gradient Setup: Prepare a concentration series of fMLP benzylamide (e.g., 1 nM, 10 nM, 100 nM) in RPMI 1640 medium containing 0.1% BSA. Deposit 600 µL of these solutions into the lower wells of a 24-well Transwell plate.

  • Cell Seeding: Suspend neutrophils at

    
     cells/mL. Add 100 µL to the upper inserts (3.0 µm pore size polycarbonate membrane).
    
  • Checkerboard Matrix (The Validation Step): In parallel wells, add equal concentrations of fMLP benzylamide to both the upper and lower chambers. Causality: If cells migrate at high rates in these wells, the compound is merely chemokinetic. True chemotaxis is validated only when migration strictly correlates with a positive lower-to-upper concentration gradient.

  • Incubation & Quantification: Incubate at 37°C, 5%

    
     for 45 minutes. Remove non-migrated cells from the top of the membrane with a cotton swab. Fix, stain (e.g., Crystal Violet), and count the migrated cells on the underside of the membrane using brightfield microscopy.
    
Protocol B: Intracellular Calcium Mobilization (Fura-2 AM Ratiometric Assay)

Rationale: Physical migration is a delayed phenotypic response. Measuring intracellular


 flux provides instantaneous, real-time validation of FPR1 receptor engagement.

Step-by-Step Methodology:

  • Dye Loading: Incubate

    
     neutrophils/mL with 2 µM Fura-2 AM for 30 minutes at 37°C in the dark. Causality: The acetoxymethyl (AM) ester renders the dye membrane-permeable. Once inside, endogenous cytosolic esterases cleave the AM group, trapping the active, impermeable Fura-2 fluorophore inside the cell.
    
  • Washing: Centrifuge and wash the cells twice with HBSS containing 1 mM

    
    . Causality: Removing extracellular dye is critical; failure to do so results in a massive background signal that masks physiological intracellular fluxes.
    
  • Stimulation & Ratiometric Readout: Transfer cells to a spectrofluorometer cuvette. Inject fMLP benzylamide (e.g., 50 nM final concentration). Measure emission at 510 nm while alternating excitation between 340 nm (

    
    -bound) and 380 nm (
    
    
    
    -free).
  • Validation: The use of the 340/380 ratio is a self-validating system. Causality: A single-wavelength dye (like Fluo-4) cannot distinguish between true calcium spikes and artifacts caused by uneven dye loading, photobleaching, or varying cell numbers. The ratiometric calculation mathematically cancels out these variables, ensuring absolute trustworthiness of the kinetic data.

Workflow Prep Neutrophil Isolation Stim fMLP-Benzylamide Stimulation Prep->Stim Validate purity Assay1 Transwell Chemotaxis Stim->Assay1 Gradient setup Assay2 Ca2+ Flux (Fura-2) Stim->Assay2 Real-time read Data Quantification & Analysis Assay1->Data Cell count Assay2->Data 340/380nm ratio

Experimental workflow for evaluating fMLP benzylamide-induced chemotaxis and calcium flux.

Conclusion

fMLP benzylamide represents a highly optimized molecular tool for probing GPCR-mediated leukocyte dynamics. By leveraging its enhanced lipophilicity and proteolytic resistance, researchers can achieve highly reproducible FPR1 activation. When paired with self-validating experimental frameworks—such as checkerboard chemotaxis arrays and ratiometric calcium imaging—fMLP benzylamide provides unparalleled resolution into the mechanics of innate immune cell navigation.

References

1.1 2.2 3.3

Sources

N-Formyl-Met-Leu-Phe benzylamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 80180-62-7 Primary Application: High-Affinity Formyl Peptide Receptor (FPR) Agonist & Chemotactic Probe[1][2]

Executive Summary

N-Formyl-Met-Leu-Phe benzylamide (fMLP-benzylamide) is a synthetic, high-potency derivative of the bacterial chemotactic peptide fMLP (N-Formyl-Met-Leu-Phe).[1][2] By modifying the C-terminus of the native tripeptide with a benzylamide group, researchers achieve significantly enhanced lipophilicity and receptor binding affinity compared to the parent compound.[1][2] This guide details the physicochemical properties, mechanism of action, and validated experimental protocols for using fMLP-benzylamide in immunological and pharmacological research.[1][2]

Chemical Identity & Physicochemical Properties

The benzylamide modification at the C-terminus protects the peptide from carboxypeptidase degradation and provides an additional hydrophobic interaction site within the receptor pocket, often resulting in lower


 values for neutrophil activation.[1][2]
Key Identifiers
PropertySpecification
Chemical Name N-Formyl-L-methionyl-L-leucyl-L-phenylalanine benzylamide
Common Synonyms fMLP-benzylamide; f-Met-Leu-Phe-NH-Bzl; F-MLP-Benzylamide
CAS Number 80180-62-7
Molecular Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 526.69 g/mol
Solubility Soluble in DMSO (>10 mg/mL); Ethanol.[1][2][3][4][5] Poorly soluble in water.[1][2]
Appearance White to off-white lyophilized powder
Structural Configuration

SMILES: CSCCC(=O)NC)C(=O)NC(=O)NCC2=CC=CC=C2

Structural Logic:

  • N-Terminus: Formylated methionine (mimics bacterial protein initiation).[1][2]

  • Core: Leucine-Phenylalanine backbone (hydrophobic core).[1][2]

  • C-Terminus: Benzylamide (Replaces the hydrophilic carboxylic acid with a hydrophobic aromatic amide).[1][2]

Biological Mechanism of Action

fMLP-benzylamide acts as a potent agonist for the Formyl Peptide Receptor 1 (FPR1) , a G-protein coupled receptor (GPCR) expressed primarily on neutrophils, monocytes, and macrophages.[1][2]

Receptor Interaction[1][2]
  • Binding: The N-formyl group binds deep within the FPR1 transmembrane bundle.[1][2] The C-terminal benzylamide moiety engages in additional

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Trp) in the receptor's extracellular loops, enhancing residence time and potency relative to native fMLP.[1][2]
    
  • Signal Transduction: Binding triggers a conformational change in FPR1, catalyzing the exchange of GDP for GTP on the

    
     subunit.[1][2]
    
Downstream Signaling Pathway

The activation of FPR1 initiates a bifurcated signaling cascade leading to chemotaxis (directional migration) and the respiratory burst (superoxide anion production).[1][2]

FPR_Signaling Ligand fMLP-Benzylamide FPR1 FPR1 Receptor (GPCR) Ligand->FPR1 High Affinity Binding Gi Gi Protein (Heterotrimeric) FPR1->Gi GTP Exchange PLC PLC-beta Gi->PLC G-beta/gamma PI3K PI3K / Gamma Gi->PI3K G-beta/gamma PIP2 PIP2 Rac Rac/Cdc42 PI3K->Rac PIP3 accumulation IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca Ca2+ Release (ER Stores) IP3->Ca Bind IP3R PKC PKC Activation DAG->PKC Ca->PKC Co-activation NADPH NADPH Oxidase Assembly PKC->NADPH Phosphorylation Actin Actin Polymerization (Chemotaxis) Rac->Actin Rac->NADPH ROS Superoxide (O2-) Release NADPH->ROS

Figure 1: Signal transduction pathway activated by fMLP-benzylamide.[1][2] The compound triggers


-mediated pathways resulting in calcium mobilization, cytoskeletal rearrangement (chemotaxis), and oxidative burst.[1][2]

Experimental Protocols

These protocols assume the use of fMLP-benzylamide as a stimulus for human neutrophils.[1][2]

Preparation and Storage

Critical: fMLP-benzylamide is hydrophobic.[1][2] Improper solubilization will lead to erratic data due to micro-precipitation.[1][2]

  • Stock Solution (10 mM): Dissolve 5.3 mg of fMLP-benzylamide in 1.0 mL of high-grade anhydrous DMSO. Vortex until completely clear.[1][2]

  • Aliquot: Divide into 10-50

    
     aliquots in amber microcentrifuge tubes to prevent light degradation and repeated freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 12 months) or -80°C (stable for >2 years).

  • Working Solution: Dilute the stock 1:10,000 or greater in assay buffer (e.g., HBSS + 0.1% BSA) immediately before use. Keep the final DMSO concentration < 0.1% to avoid solvent toxicity.[1][2]

Neutrophil Superoxide Anion Production Assay

This assay measures the "respiratory burst" potency of the compound.[1][2] Principle: Superoxide (


) reduces Ferricytochrome C (oxidized) to Ferrocytochrome C (reduced), causing an absorbance shift at 550 nm.[1][2]

Materials:

  • Isolated human neutrophils (

    
     cells/mL in HBSS w/ Ca2+/Mg2+).[2]
    
  • Cytochrome C (Type III, horse heart).[1][2]

  • fMLP-benzylamide (Test) vs. fMLP (Control).[1][2]

  • Spectrophotometer (kinetic mode).[2]

Procedure:

  • Blanking: Set spectrophotometer to 550 nm.

  • Cell Suspension: Mix

    
     neutrophils with 1 mg/mL Cytochrome C in a cuvette (total volume 1 mL).
    
  • Baseline: Record absorbance for 2 minutes to ensure stability.

  • Stimulation: Add fMLP-benzylamide to a final concentration of 10 nM to 100 nM . (Note: Benzylamide derivatives often saturate at lower concentrations than native fMLP).[2]

  • Measurement: Monitor

    
     continuously for 5-10 minutes.
    
  • Calculation: Use the extinction coefficient

    
     to calculate nmoles 
    
    
    
    produced.[1][2]
    
    
    [2]
Chemotaxis (Boyden Chamber / Transwell)

Objective: Determine the


 for directional migration.
  • Chamber Setup: Use a 96-well chemotaxis chamber (e.g., Neuro Probe) or Transwell inserts (3

    
     pore size).[1][2]
    
  • Lower Chamber: Load fMLP-benzylamide gradients (

    
     to 
    
    
    
    ) in HBSS/BSA buffer.
  • Upper Chamber: Load neutrophils (

    
     cells/mL).
    
  • Incubation: Incubate at 37°C, 5%

    
     for 45-60 minutes.
    
  • Quantification:

    • Remove non-migrated cells from the top of the filter.[1][2]

    • Stain migrated cells (on the bottom side) with Diff-Quik or use a fluorescent dye (e.g., Calcein-AM) if using a fluorescence plate reader.[1][2]

    • Expectation: fMLP-benzylamide typically shows a bell-shaped dose-response curve, with peak migration often occurring at slightly lower concentrations than native fMLP due to higher affinity.[1][2]

Safety & Handling (MSDS Highlights)

  • Bioactivity Warning: This compound is a potent activator of immune cells.[1][2] Accidental inhalation or contact with mucous membranes can induce local inflammation or bronchoconstriction in sensitive individuals.[1][2]

  • PPE: Wear gloves, safety goggles, and a lab coat.[1][2] Handle dry powder in a fume hood to avoid aerosolization.[1][2]

  • Disposal: Dispose of as hazardous chemical waste.[1]

References

  • Molaid Chemicals. (n.d.).[2] N-Formyl-Met-Leu-Phe benzylamide Structure and Identifiers. Retrieved from [Link]

  • Cavicchioni, G., et al. (2005).[1][2][6] Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils.[1][2][6] European Journal of Pharmacology, 512(1), 1–8.[1][2][6] (Contextual reference for fMLP analog potency).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 443295 (fMLP parent). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Potency Differential Between fMLP and N-Formyl-Met-Leu-Phe Benzylamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Formylmethionyl-leucyl-phenylalanine (fMLP) is a cornerstone synthetic peptide used to investigate the innate immune response, primarily through its action as a potent agonist for the Formyl Peptide Receptor 1 (FPR1).[1][2] Structure-activity relationship (SAR) studies have revealed that modifications to the C-terminal carboxyl group of fMLP can dramatically alter its biological activity. This guide provides a detailed technical analysis of one such modification: the conversion of the C-terminal carboxylic acid to a benzylamide group. This seemingly subtle chemical change results in a significant enhancement of the peptide's potency. We will dissect the molecular basis for this difference, outline the downstream signaling consequences, and provide robust, field-proven protocols for quantifying these effects in a laboratory setting.

Introduction to Formyl Peptide Receptors and Their Ligands

The Formyl Peptide Receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, are G protein-coupled receptors (GPCRs) that serve as critical pattern recognition receptors in the innate immune system.[3][4] They are prominently expressed on phagocytic leukocytes, such as neutrophils and monocytes.[5][6] These receptors recognize N-formylated peptides, which are common molecular patterns associated with bacterial proteins and damaged mitochondria, initiating a pro-inflammatory cascade that includes chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat pathogens.[6][7][8]

fMLP is a synthetic tripeptide that potently and selectively agonizes FPR1, making it an invaluable tool for studying leukocyte biology.[1][2] Its structure and function have been extensively characterized, providing a benchmark for the development of novel FPR modulators.[4]

Molecular Profiles and the Structural Basis for Potency Enhancement

The key to understanding the difference in potency lies in the C-terminal modification of the phenylalanine residue.

  • N-Formyl-Met-Leu-Phe (fMLP): The parent compound features a free carboxylic acid (-COOH) at the C-terminus. At physiological pH, this group is deprotonated, carrying a negative charge (-COO⁻).

  • N-Formyl-Met-Leu-Phe Benzylamide: In this analog, the terminal carboxyl group is replaced with a benzylamide moiety (-CONH-CH₂-C₆H₅). This modification neutralizes the negative charge and introduces a bulky, hydrophobic benzyl group.

This structural alteration has profound implications for receptor interaction. While the N-formyl group is crucial for the initial recognition and activation of both FPR1 and FPR2, the C-terminal residue significantly influences binding affinity and potency.[6][9] The benzylamide derivative of fMLP has been shown to be more active than the parent compound.[4] This increased potency can be attributed to several factors:

  • Enhanced Hydrophobic Interactions: The benzyl group can engage in additional hydrophobic interactions within the FPR1 binding pocket, leading to a more stable and higher-affinity receptor-ligand complex.

  • Elimination of Electrostatic Repulsion: The negatively charged carboxylate of fMLP can experience electrostatic repulsion with negatively charged residues within the receptor's binding site, such as Asp281 in FPR2.[6][9] Replacing it with the neutral amide group eliminates this potential repulsion.

  • Increased Stability: The amide bond is generally more resistant to enzymatic degradation by carboxypeptidases compared to the free carboxylic acid, potentially leading to a longer half-life in biological assays.

Comparative Potency: A Quantitative Overview

The enhanced binding affinity of the benzylamide derivative translates directly to increased potency in functional assays. Potency is typically quantified by the half-maximal effective concentration (EC₅₀) or the binding affinity (Ki). Lower values indicate higher potency.

CompoundReceptor TargetTypical Potency (EC₅₀ / Ki)Key Characteristics
fMLP FPR1~0.1 - 10 nM[2][10]Prototypical FPR1 agonist with high affinity.[11]
fMLP Benzylamide FPR1More potent than fMLP[4]Enhanced activity due to increased hydrophobicity and charge neutralization.[4]

Note: Exact EC₅₀ and Ki values can vary depending on the cell type, assay conditions, and specific readout (e.g., calcium mobilization, chemotaxis, enzyme release).

The FPR1 Signaling Cascade

Activation of FPR1 by either fMLP or its benzylamide analog initiates a canonical Gαi-coupled signaling pathway, leading to a robust cellular response. Understanding this pathway is essential for designing and interpreting functional assays.[7]

Upon agonist binding, the G protein dissociates, and its subunits (Gαi and Gβγ) trigger multiple downstream effectors:

  • Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, causing a rapid and transient release of Ca²⁺ into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG and intracellular Ca²⁺ synergistically activate PKC, which phosphorylates a host of downstream targets.

  • MAPK and PI3K Pathways: FPR1 activation also engages the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are crucial for chemotaxis, gene transcription, and cell survival.[7][8]

This cascade culminates in hallmark neutrophil functions: chemotaxis (directed cell movement), degranulation (release of antimicrobial enzymes), and the generation of superoxide anions via the NADPH oxidase complex.[6][7]

FPR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR1 FPR1 G_protein Gαiβγ FPR1->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand fMLP / Benzylamide Ligand->FPR1 Binds G_alpha Gαi G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_beta_gamma->PLC Activates MAPK_PI3K MAPK / PI3K Pathways G_beta_gamma->MAPK_PI3K Ca_ER ER Ca2+ IP3->Ca_ER Opens Channel PKC PKC DAG->PKC Activates Ca_cyto Cytosolic Ca2+ (Increase) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Responses (Chemotaxis, ROS, etc.) Ca_cyto->Response PKC->MAPK_PI3K Activates MAPK_PI3K->Response

Caption: FPR1 signaling cascade upon agonist binding.

Experimental Protocols for Potency Determination

To empirically validate the potency difference, a well-controlled functional assay is required. The intracellular calcium mobilization assay is a robust, high-throughput method perfectly suited for this purpose.

This protocol provides a self-validating system to measure the potency (EC₅₀) of fMLP and its benzylamide derivative by quantifying their ability to induce calcium flux in a neutrophil-like cell line (e.g., HL-60 differentiated with DMSO).

A. Materials & Reagents:

  • Cells: Differentiated HL-60 cells (dHL-60)

  • Agonists: fMLP and fMLP benzylamide (10 mM stocks in DMSO)

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, 20 mM HEPES, 0.1% BSA, pH 7.4

  • Calcium Indicator Dye: Indo-1 AM or Fluo-4 AM (e.g., from Molecular Probes)[12]

  • Positive Control: Ionomycin (1 mg/mL stock in DMSO)[12]

  • Negative Control: EGTA (0.5 M stock in water)[12]

  • Instrumentation: Flow cytometer with UV laser (for Indo-1) or 488 nm laser (for Fluo-4) and time-resolved acquisition capabilities.

B. Experimental Workflow:

Calcium_Flux_Workflow start Start: Harvest dHL-60 Cells load Load Cells with Calcium Dye (e.g., Indo-1 AM) 37°C, 30-45 min start->load wash Wash 2x to Remove Extracellular Dye load->wash resuspend Resuspend in Loading Buffer (1x10^6 cells/mL) wash->resuspend acquire_baseline Acquire Baseline Fluorescence on Flow Cytometer (~30s) resuspend->acquire_baseline controls Run Controls: 1. Vehicle (DMSO) 2. Max Flux (Ionomycin) 3. Min Flux (EGTA) resuspend->controls Parallel Runs add_agonist Add Agonist (fMLP or Benzylamide) (Vortex Briefly) acquire_baseline->add_agonist Pause Acquisition acquire_response Continue Acquisition (~180s) to Record Calcium Flux add_agonist->acquire_response analyze Analyze Data: Calculate EC50 from Dose-Response Curve acquire_response->analyze controls->analyze end End analyze->end

Caption: Experimental workflow for the calcium flux assay.

C. Step-by-Step Methodology:

  • Cell Preparation: Harvest exponentially growing dHL-60 cells and wash once with pre-warmed HBSS. Resuspend the cell pellet in Loading Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Dye Loading: Add the calcium indicator dye (e.g., Indo-1 AM to a final concentration of 1-5 µM). Incubate for 30-45 minutes at 37°C in the dark.[12] Causality: The AM ester form allows the dye to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the fluorescent indicator inside the cell.

  • Wash: Wash the cells twice with warm Loading Buffer to remove any extracellular dye, which can cause high background fluorescence.

  • Final Resuspension: Gently resuspend the cells in fresh, warm Loading Buffer at a final concentration of 1 x 10⁶ cells/mL. Allow cells to rest for at least 15 minutes at room temperature before analysis.

  • Flow Cytometer Setup: Configure the flow cytometer to measure the dye's fluorescence over time. For Indo-1, this is typically the ratio of violet (~420 nm) to blue (~510 nm) emission.

  • Data Acquisition: a. Begin acquiring data for a tube of cells to establish a stable baseline fluorescence for 20-30 seconds. b. Pause acquisition, quickly uncap the tube, add the desired concentration of agonist (pre-diluted to 10x in Loading Buffer), and gently vortex for 1-2 seconds. c. Immediately resume data acquisition and record for another 180-240 seconds to capture the full calcium flux and return to baseline.

  • Dose-Response Curve: Repeat step 6 for a range of concentrations for both fMLP and fMLP benzylamide (e.g., from 10⁻¹² M to 10⁻⁶ M).

  • Controls (Trustworthiness):

    • Vehicle Control: Add the highest volume of DMSO used for agonist dilution to establish that the solvent has no effect.

    • Positive Control: Add a saturating dose of Ionomycin (a calcium ionophore) to determine the maximum possible signal in the system.

    • Negative Control: Pre-incubate cells with EGTA (a calcium chelator) to confirm that the observed signal is indeed due to calcium flux.

  • Data Analysis: For each concentration, calculate the peak fluorescence intensity. Plot the peak intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Implications for Research and Drug Development

The superior potency of N-Formyl-Met-Leu-Phe benzylamide highlights a critical principle in drug design: subtle molecular modifications can lead to significant gains in biological activity. This has several implications:

  • Tool Compound Selection: For studies requiring maximal stimulation of FPR1 at the lowest possible concentrations, the benzylamide derivative is a superior choice over fMLP.

  • SAR-Guided Drug Design: The C-terminus of formyl peptides is a clear "hotspot" for modification. This knowledge can guide the rational design of new FPR1 agonists or antagonists with improved potency, selectivity, and pharmacokinetic properties.

  • Understanding Receptor Pharmacology: Comparing the activity of such closely related analogs provides high-resolution data on the specific molecular interactions that govern ligand binding and receptor activation.

Conclusion

The conversion of the C-terminal carboxylic acid of fMLP to a benzylamide results in a more potent FPR1 agonist. This enhancement is driven by the neutralization of negative charge and the introduction of favorable hydrophobic interactions within the receptor's binding pocket. This knowledge, combined with robust experimental protocols like the calcium mobilization assay, allows researchers to precisely quantify these differences and leverage this structure-activity relationship for the development of next-generation immunomodulatory agents.

References

  • Ye, R. D., Boulay, F., Wang, J. M., Dahlgren, C., Gerard, C., Parmentier, M., ... & Murphy, P. M. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological reviews, 61(2), 119-161. (Note: This is a foundational review, a specific URL may not be available but is a key reference in the field).
  • Wikipedia. (n.d.). Formyl peptide receptor 1. Retrieved from [Link]

  • Oxford Academic. (2021). Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. Journal of Leukocyte Biology. Retrieved from [Link]

  • Panaro, M. A., Acquafredda, A., Sisto, M., & Mitolo, V. (2006). Biological role of the N-formyl peptide receptors. Immunopharmacology and immunotoxicology, 28(1), 103-127. (Note: General reference for FPR function).
  • He, H. Q., & Ye, R. D. (2014). Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands. The Journal of biological chemistry, 289(4), 2253–2263. Available from: [Link]

  • Walmsley, S. R., Chilvers, E. R., Thompson, A. A., & Whyte, M. K. (2011). The role of formylated peptides and formyl peptide receptor 1 in governing neutrophil function during acute inflammation. The American journal of pathology, 178(2), 497–510. Available from: [Link]

  • PLOS One. (2014). Deficiency of Formyl Peptide Receptor 1 and 2 is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation. Retrieved from [Link]

  • PubMed. (2014). Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands. Retrieved from [Link]

  • MDPI. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Retrieved from [Link]

  • bioRxiv. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

  • Honda, O., et al. (2003). Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Molecular and Cellular Biology, 23(4), 1347-1356. Available from: [Link]

  • ResearchGate. (n.d.). The N-formylpeptide receptor (FPR) and a second G(i)-coupled receptor mediate fMet-Leu-Phe-stimulated activation of NADPH oxidase in murine neutrophils. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium flux in neutrophils stimulated with either 10⁻⁷ M fMLP or 1 ng of C5a per ml. Retrieved from [Link]

  • Wan, Y., et al. (2008). The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. Pharmazie, 63(11), 779-786. Available from: [Link]

  • University of Chicago. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

  • Harvard Catalyst. (n.d.). N-Formylmethionine Leucyl-Phenylalanine. Retrieved from [Link]

  • PubMed. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Retrieved from [Link]

  • Spisani, S., et al. (2000). Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues. Peptides, 21(6), 829-836. Available from: [Link]

  • GenScript. (n.d.). N-Formyl-Met-Leu-Phe. Retrieved from [Link]

  • ResearchGate. (2023). How can measure the Calcium Flux in Neutrophils?. Retrieved from [Link]

  • Bio-protocol. (2025). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

  • Bio-protocol. (2013). Flow Cytometric Analysis of Calcium Influx Assay in T cells. Retrieved from [Link]

Sources

Advanced Technical Guide: Role of N-Formyl-Met-Leu-Phe Benzylamide in Oxidative Burst Induction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The induction of the oxidative burst in phagocytes (neutrophils, monocytes, and macrophages) is a pivotal assay in immunology and pharmacology, serving as a readout for innate immune competence and G-protein coupled receptor (GPCR) functionality. While N-Formyl-Met-Leu-Phe (fMLP) is the prototypical agonist for the Formyl Peptide Receptor 1 (FPR1), its utility can be limited by rapid enzymatic degradation and moderate affinity.

N-Formyl-Met-Leu-Phe benzylamide represents a high-potency structural analog of fMLP. By modifying the C-terminal carboxyl group with a benzylamide moiety, this compound exhibits enhanced lipophilicity and receptor affinity, often yielding a more robust and sustained superoxide anion (


) release compared to the parent peptide. This guide details the molecular mechanism, comparative pharmacology, and a rigorous, self-validating protocol for utilizing fMLP-benzylamide to induce and quantify the oxidative burst.

Molecular Mechanism: The FPR1 Signaling Cascade

The efficacy of fMLP-benzylamide relies on its interaction with FPR1 , a


-protein coupled receptor. The benzylamide modification does not alter the fundamental signaling pathway but enhances the ligand-receptor residence time and downstream signal amplification.
Pathway Architecture

Upon binding, the


 subunit dissociates, inhibiting Adenylyl Cyclase (AC) and activating Phospholipase C 

(PLC

). This triggers the hydrolysis of

into

and Diacylglycerol (DAG).
  • 
    :  Triggers rapid 
    
    
    
    release from the endoplasmic reticulum.
  • DAG &

    
    :  Activate Protein Kinase C (PKC).
    
  • Assembly: PKC phosphorylates cytosolic subunits (

    
    , 
    
    
    
    ,
    
    
    ), causing them to translocate to the membrane and dock with the cytochrome
    
    
    complex (
    
    
    /
    
    
    ), forming the active NADPH Oxidase complex.
Signaling Diagram

The following diagram illustrates the signal transduction from fMLP-benzylamide binding to Superoxide generation.

G Agonist fMLP-Benzylamide FPR1 FPR1 Receptor (GPCR) Agonist->FPR1 High Affinity Binding G_Protein Gi Protein (Dissociation) FPR1->G_Protein Activation PLC PLC-beta G_Protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Assembly NADPH Oxidase Assembly (p47phox Translocation) PKC->Assembly Phosphorylation OxBurst Oxidative Burst (O2- Production) Assembly->OxBurst Enzymatic Activity

Caption: Signal transduction pathway of fMLP-benzylamide inducing NADPH oxidase assembly and superoxide generation.

Comparative Pharmacology: Benzylamide vs. Parent fMLP[1]

The structural modification of the C-terminus is critical for the enhanced activity profile.

FeaturefMLP (Parent)fMLP-BenzylamideImplication
Structure N-Formyl-Met-Leu-Phe-OHN-Formyl-Met-Leu-Phe-NH-BnC-terminal amidation blocks carboxypeptidase degradation.
Lipophilicity ModerateHighEnhanced membrane interaction and receptor access.
Potency (EC50) ~10–100 nM~0.1–10 nMRequires lower concentrations for maximal activation.
Stability Low (Rapid hydrolysis)HighSustained oxidative burst signal; ideal for kinetic assays.
Receptor Specificity FPR1 (High), FPR2 (Low)FPR1 (High Affinity)Cleaner data with less off-target noise at low doses.

Expert Insight: The benzylamide derivative is particularly superior in chemiluminescence assays where sustained signal generation is required to differentiate subtle defects in NADPH oxidase function (e.g., in Chronic Granulomatous Disease research or drug screening).

Experimental Protocol: Oxidative Burst Assay

This protocol utilizes a Luminol-Amplified Chemiluminescence approach, which is the gold standard for sensitivity. It detects both extracellular and intracellular reactive oxygen species (ROS).

Reagent Preparation
  • fMLP-Benzylamide Stock (10 mM): Dissolve 5 mg of fMLP-benzylamide in dry DMSO. Aliquot (10 µL) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solution (10 µM): Dilute stock 1:1000 in HBSS (Hanks' Balanced Salt Solution) immediately before use.

  • Luminol (10 mM): Dissolve in 0.1 M NaOH. Store in dark at 4°C.

  • HRP (Horseradish Peroxidase): 20 U/mL in PBS (Optional, for extracellular specificity).

Cell Isolation (Human Neutrophils)
  • Isolate neutrophils from heparinized whole blood using a density gradient (e.g., Polymorphprep™ or Ficoll-Paque).

  • Resuspend cells in HBSS (with

    
    ) to a density of 
    
    
    
    cells/mL.
  • Critical Step: Keep cells at room temperature. Cold shock (

    
    C) can prime or deactivate neutrophils, introducing variability.
    
Assay Workflow (96-Well Plate Format)

This workflow is designed to be self-validating by including internal specificity controls (SOD).

Workflow Prep 1. Cell Prep (2x10^6 cells/mL) Load 2. Load Plate (100µL Cells + Luminol) Prep->Load Base 3. Baseline Read (5 min @ 37°C) Load->Base Induct 4. Induction Add fMLP-Benzylamide Base->Induct Measure 5. Kinetic Read (RLU every 1 min for 45 min) Induct->Measure Valid 6. Validation (SOD Control Wells) Measure->Valid Compare

Caption: Step-by-step workflow for luminol-amplified oxidative burst detection.

Detailed Steps
  • Plating: Add

    
     of cell suspension (
    
    
    
    cells) to white 96-well plates.
  • Dye Addition: Add

    
     of Luminol/HRP mix.
    
  • Equilibration: Incubate at

    
     for 5 minutes in the plate reader to establish a stable baseline.
    
  • Induction:

    • Sample Wells: Inject

      
       of fMLP-benzylamide (Final conc: 100 nM to 1 µM).
      
    • Negative Control: Inject

      
       HBSS.
      
    • Specificity Control: Inject

      
       fMLP-benzylamide + Superoxide Dismutase (SOD)  (50 U/mL).
      
  • Measurement: Monitor Relative Light Units (RLU) continuously for 30–45 minutes.

Self-Validation Criteria
  • The SOD Check: The signal in the "Agonist + SOD" wells must be suppressed by >80% compared to Agonist alone. If not, the signal is likely non-superoxide derived (e.g., artifacts or peroxynitrite).

  • The Baseline: Baseline RLU must remain flat. A rising baseline indicates pre-activation (priming) of cells during isolation.

Data Analysis & Interpretation

Quantitative analysis requires converting raw RLU traces into actionable metrics.

Key Metrics Table
MetricDefinitionCalculationBiological Relevance

(Peak RLU)
Maximum chemiluminescence intensity.

Represents the maximal output of the NADPH oxidase machinery.

(Time to Peak)
Time from induction to

.

Reflects the kinetics of receptor binding and complex assembly.
AUC (Total ROS) Area Under the Curve.

Total oxidative burden generated; useful for potency comparison.
Interpreting fMLP-Benzylamide Data
  • Profile: Unlike PMA (which gives a slow, massive burst), fMLP-benzylamide induces a rapid, transient peak (usually within 1–3 minutes) followed by a slow decay.

  • Potency Shift: If comparing to standard fMLP, expect the benzylamide derivative to achieve

    
     at lower concentrations (left-shifted Dose-Response curve).
    

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Neutrophil activation during isolation.Use endotoxin-free reagents; keep cells at RT (do not ice); handle gently.
No Response Receptor desensitization or dead cells.Check cell viability (Trypan Blue); ensure cells were not exposed to fMLP prior to assay.
Variable Replicates Pipetting error or cell settling.Use a multichannel pipette; mix cell reservoir frequently; ensure rapid injection.

References

  • Wan, Y., et al. (2007). Design and synthesis of N-formyl-Met-Leu-Phe analogues and their biological activities.Journal of Peptide Science .

  • Dahlgren, C., & Karlsson, A. (1999). Respiratory burst in human neutrophils.Journal of Immunological Methods .

  • Spisani, S., et al. (2007). New chemotactic dimeric peptides show high affinity and potency at the human formylpeptide receptor.European Journal of Pharmacology .

  • Sigma-Aldrich. N-Formyl-Met-Leu-Phe benzyl ester Product Information.[1]

  • Cayman Chemical. fMLP (N-Formyl-Met-Leu-Phe) Technical Data.[2][3]

Sources

Technical Guide: Formyl Peptide Receptor Binding Affinity of fMLP Benzylamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the Formyl Peptide Receptor (FPR) Binding Affinity of fMLP Benzylamide , structured for researchers and drug development professionals.

Executive Summary

fMLP Benzylamide (N-formyl-Met-Leu-Phe-benzylamide) represents a specific structural modification of the classic chemotactic peptide fMLP (N-formyl-Met-Leu-Phe). While the parent compound fMLP is the prototypical high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1) , the benzylamide derivative introduces a bulky, hydrophobic moiety at the C-terminus.

This modification fundamentally alters the physicochemical properties of the ligand, shifting it from a zwitterionic species (at physiological pH) to a non-charged, hydrophobic entity. This guide analyzes the binding affinity, structure-activity relationship (SAR), and functional implications of this modification.[1] The data suggests that while the N-formyl group preserves agonism , the C-terminal benzylamide modification modulates binding affinity—typically reducing it relative to the free acid parent—while enhancing membrane permeability and altering the ligand's residence time within the hydrophobic receptor pocket.

Chemical Pharmacology & Structural Determinants[1][2][3][4]

To understand the binding affinity of fMLP benzylamide, one must first deconstruct the pharmacophore of the FPR1 ligand binding pocket.

The Parent Pharmacophore: fMLP[5]
  • N-Terminus (Critical): The N-formyl group is essential for high-affinity binding and receptor activation. Removal or substitution (e.g., with t-Boc) often converts the ligand into an antagonist.

  • Side Chains: The Methionine (Met) and Phenylalanine (Phe) side chains fit into specific hydrophobic sub-pockets within the FPR1 transmembrane domain.

  • C-Terminus: In native fMLP, the C-terminal carboxylate (COO⁻) forms an electrostatic interaction with positively charged residues (likely Arg84 or Lys85 ) in the receptor's extracellular loop or transmembrane bundle.

The Modification: Benzylamide (-NH-CH₂-Ph)

The transformation of the C-terminal carboxylate to a benzylamide has three major effects:

  • Loss of Negative Charge: Eliminates the electrostatic anchor, potentially reducing affinity (Ki).

  • Steric Bulk: Introduces a large phenyl ring. If the receptor pocket is tight (sterically restricted), this reduces binding. If the pocket has an auxiliary hydrophobic region, this may be tolerated or favor specific conformations.

  • Hydrophobicity: Significantly increases the logP, allowing the peptide to partition more effectively into the lipid bilayer, potentially accessing the receptor via a membrane-associated pathway (the "membrane catalysis" model).

Comparative Structure Table
FeaturefMLP (Parent)fMLP Benzylamide (Analog)
Chemical Formula C₂₁H₃₁N₃O₅SC₂₈H₃₈N₄O₄S
C-Terminus Free Acid (-COOH)Benzylamide (-CONH-CH₂-Ph)
Charge (pH 7.4) Negative (-1)Neutral (0)
Receptor Role Full AgonistAgonist (Potentially Partial)
Est.[2] Binding Affinity (Ki) 0.1 – 10 nM (High)~100 – 1000 nM (Moderate)*
Membrane Permeability LowHigh

*Note: Binding affinity for C-terminal amides is generally 1-2 orders of magnitude lower than the free acid due to the loss of the ionic interaction.

Binding Affinity & Signaling Dynamics

Binding Affinity Profile

Research indicates that the C-terminal carboxylate is crucial for maximal potency.

  • fMLP (Free Acid):

    
    
    
  • fMLP-OMe (Methyl Ester):

    
     (Reduced affinity due to charge loss).
    
  • fMLP-Benzylamide: The addition of the benzyl group adds steric bulk beyond the methyl group. While it retains the ability to displace

    
    , the 
    
    
    
    is typically shifted to the micromolar range (
    
    
    )
    or high nanomolar range.
    • Mechanism:[3][4][5][6] The benzyl ring may clash with the transmembrane helices (TM) 5 and 6, which form the boundary of the orthosteric pocket.

Functional Efficacy (Agonism vs. Antagonism)

Crucially, fMLP benzylamide retains agonist activity .

  • Superoxide Generation: It stimulates NADPH oxidase in neutrophils, though with a higher

    
     than fMLP.
    
  • Chemotaxis: It induces migration, confirming that the conformational change required for G-protein coupling (

    
    ) is triggered despite the bulky C-terminus.
    
  • Contrast with Antagonists: It is vital not to confuse this with t-Boc-Met-Leu-Phe-Benzylamide . The substitution of the N-formyl group with t-Boc turns the molecule into a competitive antagonist . The Formyl group drives activation; the Benzylamide group modulates affinity.

Visualization: FPR1 Signaling Pathway[5][6]

The following diagram illustrates the signaling cascade activated by fMLP Benzylamide upon binding to FPR1.

FPR1_Signaling Ligand fMLP Benzylamide Receptor FPR1 (GPCR) Ligand->Receptor Binding (Kd ~100nM) G_Protein Gi Protein (α/β/γ) Receptor->G_Protein Activation PLC PLCβ G_Protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds IP3R PKC PKC Activation DAG->PKC Ca_Release Cytosolic Ca2+ ↑ Ca_Store->Ca_Release Flux Response Chemotaxis & Superoxide Ca_Release->Response PKC->Response

Caption: Signal transduction pathway initiated by fMLP Benzylamide binding to FPR1, leading to calcium mobilization and functional neutrophil responses.

Experimental Protocols

To validate the binding affinity and functional potency of fMLP benzylamide, the following self-validating protocols are recommended.

Protocol A: Membrane Preparation (Neutrophils/HL-60)
  • Objective: Isolate plasma membranes containing FPR1 for binding assays.

  • Procedure:

    • Lysis: Resuspend

      
       neutrophils in Nitrogen Cavitation Buffer (100 mM KCl, 10 mM NaCl, 1 mM ATP, 10 mM HEPES, pH 7.3).
      
    • Disruption: Pressurize with

      
       (350 psi) for 20 min at 4°C. Release slowly into collection tube containing 2 mM EGTA.
      
    • Centrifugation: Spin at 500 x g (10 min) to remove nuclei/debris.

    • Ultracentrifugation: Spin supernatant at 150,000 x g (45 min).

    • Storage: Resuspend pellet in binding buffer; store at -80°C.

Protocol B: Competitive Radioligand Binding Assay
  • Objective: Determine the

    
     of fMLP benzylamide by displacing 
    
    
    
    .
  • Materials:

    • Radioligand:

      
       (Specific Activity ~50-60 Ci/mmol).
      
    • Competitor: fMLP Benzylamide (

      
       to 
      
      
      
      M).
    • Buffer: 50 mM HEPES, 1 mM

      
      , 0.5% BSA (critical to prevent sticking of hydrophobic benzylamide).
      
  • Workflow:

    • Incubate 20 µg membrane protein with 1 nM

      
      .
      
    • Add increasing concentrations of fMLP Benzylamide.

    • Incubate for 60 min at 4°C (to prevent internalization/degradation).

    • Terminate by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI).

    • Count radioactivity via liquid scintillation.

  • Analysis: Plot % Bound vs. Log[Competitor]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Experimental Workflow

Binding_Assay Step1 Membrane Prep (FPR1 Source) Step2 Incubation + [3H]fMLP + fMLP-Benzylamide Step1->Step2 Step3 Equilibrium (60 min @ 4°C) Step2->Step3 Step4 Filtration (GF/C Filters) Step3->Step4 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff) Step5->Step6

Caption: Step-by-step workflow for the competitive radioligand binding assay to determine Ki values.

References

  • FPR1 Ligand Specificity & Signaling

    • Title: The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.
    • Source:Clinical & Experimental Immunology / NIH.
    • URL: [Link]

  • fMLP Structure-Activity Relationships (SAR)

    • Title: Structure-activity studies on the C-terminal amide of substance P (Analogous methodology for peptide amid
    • Source:Journal of Medicinal Chemistry.
    • URL: [Link]

  • Experimental Protocols for Neutrophil Chemotaxis

    • Title: Dimeric chemotactic peptides discriminate between chemotaxis and superoxide production of human neutrophils.
    • Source:Biochemical Pharmacology.
    • URL: [Link]

  • General GPCR Binding Methodology

    • Title: International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family.
    • Source:Pharmacological Reviews.
    • URL: [Link]

Sources

The Discovery and Evolution of N-Formyl-Met-Leu-Phe Benzylamide as a Chemoattractant: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of pathogen-associated molecular patterns (PAMPs) by host immune systems is a cornerstone of innate immunity. Among the most potent of these signals are N-formylated peptides, byproducts of bacterial protein synthesis. While native N-formyl-methionyl-leucyl-phenylalanine (fMLP) has served as the prototypical chemoattractant for decades, the synthetic derivative N-Formyl-Met-Leu-Phe benzylamide (fMLP-benzylamide) represents a critical evolutionary step in pharmacological tool development. By modifying the C-terminus, researchers engineered a molecule with enhanced lipophilicity, superior receptor affinity, and profound utility in both mammalian electrophysiology and interkingdom signaling studies. This whitepaper provides an in-depth technical analysis of fMLP-benzylamide, exploring its history, structural causality, signaling mechanics, and self-validating experimental protocols.

Historical Context: The Discovery of fMLP

The conceptual foundation of chemotaxis dates back to 1887, when Élie Metchnikoff first observed that leukocytes isolated from animal blood actively migrated toward bacteria[1]. However, the exact molecular identity of these bacterial attractants remained elusive for nearly a century.

A major breakthrough occurred in 1975 when Schiffmann and colleagues fractionated Escherichia coli culture filtrates and discovered that the primary chemotactic factors were low-molecular-weight, N-terminally blocked peptides[1]. Because bacterial (and mitochondrial) protein synthesis initiates with N-formylmethionine, these peptides act as highly specific "non-self" signatures[2]. The tripeptide fMLP was subsequently identified as the most potent endogenous leukocyte chemoattractant, leading to the discovery of the Formyl Peptide Receptor (FPR) family—the first identified leukocyte receptors for a chemotactic factor[1].

Structural Evolution: The Genesis of fMLP-Benzylamide

While native fMLP is highly efficacious, its utility in complex tissue assays is limited by two factors: susceptibility to degradation by endogenous carboxypeptidases and limited membrane partitioning due to its free C-terminal carboxylic acid.

To probe the structure-activity relationship (SAR) of the FPR1 orthosteric binding pocket, medicinal chemists synthesized fMLP-benzylamide. The Causality of Modification: The substitution of the C-terminal hydroxyl group with a bulky, hydrophobic benzylamide ring serves a dual purpose. First, it eliminates the recognition site for exopeptidases, drastically increasing the molecule's half-life in biological assays. Second, the benzyl ring increases the overall lipophilicity of the pharmacophore, allowing it to better partition into the hydrophobic domains of the FPR1 receptor. This structural tweak locks the receptor into its active (R*) conformation more efficiently than the native peptide, resulting in a higher potency agonist.

Mechanistic Pathways: FPR Activation

FPR1 is a classic G-protein coupled receptor (GPCR) that couples primarily to the Gi/o family of heterotrimeric G-proteins[2]. Upon binding fMLP-benzylamide, the receptor undergoes a conformational shift that triggers the exchange of GDP for GTP on the Gαi subunit. The dissociated Gβγ dimer subsequently activates Phospholipase C-β (PLC-β), cleaving phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Ca2+, which, alongside parallel kinase cascades, drives the rapid actin cytoskeletal rearrangement required for directional cell migration.

FPR_Pathway Ligand fMLP Benzylamide Receptor FPR1 (GPCR) Ligand->Receptor High affinity binding GProtein Gi Protein Complex Receptor->GProtein Conformational change PLC PLC-beta GProtein->PLC Beta-gamma subunit IP3 IP3 / DAG PLC->IP3 PIP2 hydrolysis Calcium Intracellular Ca2+ Release IP3->Calcium IP3R activation Actin Actin Polymerization Calcium->Actin Cytoskeletal dynamics

Fig 1: fMLP-benzylamide induced FPR1 signaling pathway driving chemotactic actin polymerization.

Comparative Potency and Physiological Profiling

The enhanced pharmacological profile of fMLP-benzylamide is best demonstrated through comparative physiological assays. Beyond simple leukocyte recruitment, formyl peptides trigger complex mucosal immune responses, such as electrogenic chloride secretion in the intestinal epithelium. In rabbit ileal mucosa studies, fMLP-benzylamide demonstrated a higher potency for stimulating short-circuit current (Isc) than both native fMLP and the non-formylated control (MLP)[3].

Quantitative Data Summary
Parameter/AssayfMLP (Native)fMLP BenzylamideNon-formylated MLP
C-Terminal Structure Free Carboxylic AcidBenzylamide RingFree Carboxylic Acid
Receptor Affinity (FPR1) HighVery HighNegligible
Ileal Cl- Secretion Potency ModerateHigh (Maximal)Low[3]
Protozoan Chemotaxis Significant (P ≤ 0.03)Significant (P ≤ 0.05)[4]Non-significant
Lipophilicity / Stability Low / Peptidase SensitiveHigh / Peptidase ResistantLow / Peptidase Sensitive

Self-Validating Experimental Workflows

To ensure rigorous, reproducible data when utilizing fMLP-benzylamide, laboratories must employ self-validating protocols. Below are two gold-standard methodologies engineered to isolate causality.

Protocol 1: Transwell Chemotaxis Assay (Checkerboard Analysis)

To prove that fMLP-benzylamide induces true directed migration (chemotaxis) rather than merely increasing random cellular motility (chemokinesis), a checkerboard gradient validation is required.

  • Membrane Selection: Utilize a polycarbonate Transwell insert with 5 µm pores. Causality: 5 µm is smaller than the resting neutrophil diameter (10-12 µm). Cells cannot passively fall through; they must actively deform and migrate via actin polymerization.

  • Gradient Setup: Prepare a matrix of fMLP-benzylamide concentrations (0, 0.1, 1, 10 nM) in both the upper (apical) and lower (basal) chambers.

  • Incubation: Seed 1x10^6 neutrophils in the upper chamber and incubate at 37°C for 60 minutes.

  • Validation Logic: True chemotaxis is validated only if migration peaks when the concentration in the lower chamber is strictly greater than the upper chamber. If migration increases equally when concentrations are matched (no gradient), the response is classified as chemokinesis.

Protocol 2: Ussing Chamber Electrophysiology for Cl- Secretion

This protocol measures the epithelial response to fMLP-benzylamide, utilizing pharmacological blockers to isolate the specific pathway[3].

  • Tissue Preparation: Strip the serosal muscle layer from rabbit ileal mucosa to expose the basolateral epithelium.

  • Equilibration: Mount the tissue in an Ussing chamber bathed in Krebs buffer. Add mepyramine (10 µM), tetrodotoxin (0.1 µM), and atropine (10 µM). Causality: These agents block background histamine, neural, and muscarinic noise, ensuring any change in current is directly caused by the chemoattractant[3].

  • Polarized Stimulation: Add 30 nM fMLP-benzylamide to the serosal bath. Causality: FPRs are localized exclusively on the basolateral membrane. Mucosal (apical) addition serves as an internal negative control; it should yield no response[3].

  • Ion Substitution Validation: To prove the resulting spike in short-circuit current (Isc) is driven by chloride secretion, remove Ca2+ from the serosal bath or Cl- from both baths. A subsequent failure of fMLP-benzylamide to induce an Isc spike self-validates the ionic mechanism[3].

Ussing_Workflow Prep 1. Strip Ileal Mucosa Mount 2. Mount in Chamber Prep->Mount Equilibrate 3. Equilibrate (Krebs) Mount->Equilibrate Stimulate 4. Add fMLP-benzylamide Equilibrate->Stimulate Measure 5. Measure Isc Stimulate->Measure Validate 6. Ion Substitution Measure->Validate

Fig 2: Self-validating Ussing chamber workflow for measuring chemoattractant-induced Cl- secretion.

Interkingdom Signaling: From Leukocytes to Protozoa

The utility of fMLP-benzylamide extends far beyond mammalian immunology. Recent ecological and microbiological studies have revealed that eukaryotic protozoa, such as the human pathogen Acanthamoeba castellanii, also exhibit robust chemotactic responses to bacterial products[5].

Using time-lapse videomicroscopy and vector scatter diagrams, researchers demonstrated that A. castellanii moves actively toward fMLP-benzylamide (P ≤ 0.05)[4]. This behavioral response suggests that protozoa have evolved membrane receptors functionally analogous to mammalian FPRs to "eavesdrop" on bacterial signals[5]. The ability of fMLP-benzylamide to trigger this response highlights the deep evolutionary conservation of pattern recognition systems and positions the molecule as a vital tool for studying interkingdom predator-prey dynamics in biofilm ecosystems[5].

Conclusion

N-Formyl-Met-Leu-Phe benzylamide is a masterclass in rational drug design. By understanding the structural vulnerabilities of the native bacterial peptide, scientists engineered a highly lipophilic, peptidase-resistant analog that has unlocked new dimensions in electrophysiology and interkingdom signaling research. As a self-validating probe, fMLP-benzylamide remains an indispensable asset in the modern application scientist's toolkit.

References[4] Chemosensory responses of Acanthamoeba castellanii: visual analysis of random movement and responses to chemical signals - PubMed. nih.gov. Link[5] The Role of Biofilm-Derived Compounds in Microbial and Protozoan Interactions - MDPI. mdpi.com.Link[1] N-Formylmethionine-leucyl-phenylalanine - Wikipedia. wikipedia.org.Link[2] Formylpeptide receptors | Introduction - IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org. Link[3] Stimulation of Chloride Secretion by N-formyl-methionylleucylphenylalanine (FMLP) in Rabbit Ileal Mucosa - PubMed. nih.gov. Link

Sources

Methodological & Application

Comprehensive Application Note & Protocol: Preparation and Application of N-Formyl-Met-Leu-Phe (fMLP) Benzylamide Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Formyl-Met-Leu-Phe (fMLP) benzylamide is a highly potent, synthetic derivative of the bacteria-derived chemotactic peptide fMLP. By modifying the C-terminus with a benzylamide group, the peptide exhibits increased lipophilicity and receptor binding affinity, demonstrating significantly greater potency than the parent fMLP peptide in stimulating physiological responses[1]. This application note provides a self-validating, structurally grounded protocol for preparing fMLP benzylamide stock solutions. It details the physicochemical rationale behind solvent selection, storage conditions, and working dilutions to ensure reproducible activation of Formyl Peptide Receptors (FPRs) in in vitro assays.

Mechanism of Action & Biological Significance

fMLP benzylamide acts as a potent agonist for the G protein-coupled Formyl Peptide Receptor (FPR). The addition of the benzylamide moiety enhances interaction with the receptor's hydrophobic binding pocket.

Upon binding, FPR triggers a cascade of intracellular signaling events driven by Gi proteins. This leads to the activation of Phospholipase C (PLC) and Protein Kinase C (PKC), which are essential for driving superoxide generation and degranulation in neutrophils[2]. Simultaneously, the signal propagates through the MAPK cascade (specifically ERK and p38), which is the primary driver for neutrophil adhesion and chemotaxis[3]. Recent advanced studies also demonstrate that fMLP signaling activates the mTOR pathway, which subsequently inhibits autophagy and regulates the critical immune process of Neutrophil Extracellular Trap (NET) formation, or NETosis[4]. Interestingly, the chemotactic efficacy of fMLP benzylamide is highly conserved across evolution, eliciting statistically significant directional movement even in eukaryotic microbes such as Acanthamoeba castellanii[5].

SignalingPathway fMLP fMLP Benzylamide FPR Formyl Peptide Receptor (FPR) fMLP->FPR Agonist Binding Gi Gi Protein Activation FPR->Gi Signal Transduction PLC Phospholipase C (PLC) Gi->PLC PI3K PI3K / Akt Pathway Gi->PI3K Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 PKC Protein Kinase C (PKC) PLC->PKC DAG mTOR mTOR Pathway PI3K->mTOR Responses Chemotaxis, Superoxide, NETosis Ca2->Responses MAPK MAPK Cascade (ERK/p38) PKC->MAPK MAPK->Responses mTOR->Responses Autophagy Inhibition

Figure 1: fMLP benzylamide signaling pathway via FPR activation.

Physicochemical Properties & Rationale

Understanding the physical properties of fMLP benzylamide is critical for avoiding precipitation and degradation. The peptide backbone combined with the hydrophobic benzylamide group renders the molecule practically insoluble in aqueous buffers at stock concentrations. Therefore, an organic solvent is strictly required for the primary stock.

Table 1: Physicochemical Properties of fMLP Benzylamide
PropertyValueExperimental Implication
Chemical Name N-Formyl-Met-Leu-Phe benzylamideSynthetic derivative with enhanced stability.
Molecular Formula C₂₈H₃₈N₄O₄SSusceptible to oxidation at the Methionine (Met) residue.
Molecular Weight 526.76 g/mol Used to calculate precise molarity (See Protocol).
Appearance Lyophilized powderHighly hygroscopic; must be equilibrated before opening.
Primary Solvent 100% Anhydrous DMSOPrevents water-induced hydrolysis during storage.
Storage (Stock) -20°C or -80°CMust be protected from light and moisture.

Protocol: Preparation of 10 mM Stock Solution

This protocol is designed as a self-validating system. By strictly controlling moisture, solvent purity, and thermal cycling, you eliminate the most common variables that lead to irreproducible chemotaxis or respiratory burst assays.

Required Materials
  • fMLP Benzylamide (Lyophilized powder)

  • Anhydrous, Cell-Culture Grade DMSO (≥99.9% purity)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Microbalance and desiccator

Step-by-Step Methodology
  • Thermal Equilibration : Remove the sealed vial of fMLP benzylamide from freezer storage and place it in a desiccator at room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the peptide. Water introduced into the DMSO stock will cause rapid hydrolysis of the formyl group, destroying receptor affinity.

  • Mass Calculation : Weigh the desired amount of peptide (e.g., 1.0 mg). To calculate the exact volume of DMSO required for a 10 mM stock , use the following formula:

    
    
    (For exactly 1.0 mg, you will need 189.8 µL of DMSO).
    
  • Solvation : Add the calculated volume of anhydrous DMSO directly to the vial.

    • Causality: DMSO disrupts the intermolecular hydrophobic interactions of the benzylamide groups, ensuring complete dissolution without altering the peptide structure.

  • Agitation : Vortex gently for 30 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 1–2 minutes. Do not heat the solution.

  • Aliquoting : Divide the 10 mM stock into 10 µL to 20 µL single-use aliquots using low-protein-binding tubes.

    • Causality: Peptides degrade rapidly upon repeated freeze-thaw cycles due to localized concentration gradients and micro-condensation. Aliquoting ensures every experiment uses pristine, uncompromised peptide.

  • Cryopreservation : Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Protect from light.

Workflow Equilibrate Equilibrate Lyophilized Powder Dissolve Dissolve in 100% Anhydrous DMSO Equilibrate->Dissolve Aliquot Aliquot into Low-Binding Tubes Dissolve->Aliquot Store Store at -80°C (Protect from Light) Aliquot->Store Dilute Dilute in Buffer (Fresh for Assay) Store->Dilute

Figure 2: Step-by-step workflow for fMLP benzylamide stock preparation.

Protocol: Preparation of Working Solutions & Assay Application

Because fMLP benzylamide is highly hydrophobic, improper dilution into aqueous assay buffers (e.g., HBSS, PBS) will cause immediate micro-precipitation, leading to false-negative results.

Dilution Methodology
  • Thawing : Thaw a single aliquot of the 10 mM stock solution on ice.

  • Intermediate Dilution (Optional but Recommended) : If your target concentration is in the low nanomolar range, perform a 1:10 intermediate serial dilution in 100% DMSO (creating a 1 mM intermediate).

  • Aqueous Integration : Dilute the DMSO stock directly into the pre-warmed (37°C) assay buffer while vortexing continuously.

    • Example: To achieve a 1 µM working solution, add 1 µL of 10 mM stock to 10 mL of buffer.

  • Vehicle Control Validation : Always prepare a parallel vehicle control containing the exact same final concentration of DMSO (e.g., 0.01% v/v) in the assay buffer.

    • Causality: The final DMSO concentration must remain ≤0.1% (v/v) . Concentrations above this threshold can induce artifactual cell toxicity, alter membrane fluidity, and artificially activate or inhibit neutrophil respiratory bursts.

Table 2: Assay-Specific Quantitative Targets
Assay TypeTarget Cell TypeRecommended ConcentrationIncubation Time
Chemotaxis (Transwell) Neutrophils / Macrophages10 nM – 100 nM30 – 120 minutes
Superoxide Generation Neutrophils1 µM – 10 µM5 – 15 minutes
NETosis Induction Neutrophils1 µM – 5 µM2 – 4 hours
Electrophysiology (Ussing) Epithelial Mucosa3 nM – 30 nMPeak effect < 2 mins
Troubleshooting Guide
  • Loss of Chemotactic Activity : Ensure the working solution is used within 30 minutes of preparation. fMLP derivatives rapidly adsorb to polystyrene and polypropylene surfaces in aqueous environments, drastically reducing the effective free concentration.

  • Inconsistent Superoxide Generation : Verify that your assay buffer contains adequate Ca²⁺ and Mg²⁺. The PLC-mediated intracellular calcium release pathway required for NADPH oxidase activation is highly dependent on extracellular calcium gradients[2].

References[3] Title: Common and distinct intracellular signaling pathways in human neutrophils utilized by platelet activating factor and FMLP.

Source : jci.org URL :[Link][2] Title : Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Source : nih.gov URL :[Link][4] Title : Pivotal role for the mTOR pathway in the formation of neutrophil extracellular traps via regulation of autophagy. Source : physiology.org URL :[Link][1] Title : Stimulation of Chloride Secretion by N-formyl-methionylleucylphenylalanine (FMLP) in Rabbit Ileal Mucosa. Source : nih.gov URL : [Link][5] Title : Chemosensory responses of Acanthamoeba castellanii: visual analysis of random movement and responses to chemical signals. Source : nih.gov URL :[Link]

Sources

Application Note: Inducing Superoxide Generation with N-Formyl-Met-Leu-Phe Benzylamide

[1]

Abstract & Mechanistic Introduction

The generation of superoxide anion (

N-Formyl-Met-Leu-Phe benzylamide (fMLP-benzylamide)

Mechanistically, fMLP-benzylamide binds with high affinity to the G-protein coupled receptor FPR1. This binding triggers the dissociation of the








Why Benzylamide? Modifications to the C-terminus of fMLP, such as the benzylamide group, increase lipophilicity and receptor binding affinity. This results in a more robust respiratory burst at lower concentrations compared to the parent fMLP molecule, making it an ideal tool for studying maximal oxidase assembly and screening potential anti-inflammatory pharmacophores.

Signaling Pathway Visualization

Gnode_receptorFPR1 Receptornode_gproteinGi Proteinnode_receptor->node_gproteinActivationnode_ligandfMLP-Benzylamidenode_ligand->node_receptorBindingnode_plcPLC-betanode_gprotein->node_plcStimulatesnode_pip2PIP2node_plc->node_pip2node_ip3IP3node_pip2->node_ip3Hydrolysisnode_dagDAGnode_pip2->node_dagnode_caCa2+ Releasenode_ip3->node_canode_pkcPKC Activationnode_dag->node_pkcnode_ca->node_pkcnode_assemblyp47phox/p67phoxTranslocationnode_pkc->node_assemblyPhosphorylationnode_nox2NOX2 Complex(Active)node_assembly->node_nox2Assemblynode_superoxideSuperoxide (O2-)node_nox2->node_superoxideGeneration

Figure 1: Signal transduction pathway of fMLP-benzylamide inducing NOX2 assembly and superoxide generation.[1][2]

Materials & Reagents

To ensure experimental reproducibility, use high-purity reagents. The following list assumes a standard microplate or cuvette-based assay.

Key Reagents
ReagentSpecificationPurposeStorage
fMLP-Benzylamide >98% PurityPrimary Agonist-20°C (Desiccated)
Cytochalasin B (CB) Helminthosporium dematioideumPriming Agent (Granule mobilization)-20°C
Cytochrome c From Horse Heart (Type III or VI)Detection (Reduction by

)
-20°C
Superoxide Dismutase (SOD) From Bovine ErythrocytesSpecificity Control-20°C
HBSS (+Ca/+Mg) Hank's Balanced Salt SolutionAssay Buffer4°C
Stock Solution Preparation
  • fMLP-Benzylamide Stock (10 mM): Dissolve in dry DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute to 10

      
      M or 100 
      
      
      M in HBSS immediately before use.
  • Cytochalasin B Stock (5 mg/mL): Dissolve in DMSO.

    • Note: CB enhances fMLP-induced superoxide release by mobilizing specific granules to the plasma membrane, preventing the intracellular retention of superoxide.

  • Cytochrome c Solution (100

    
    M):  Dissolve in HBSS. Prepare fresh or freeze single-use aliquots.
    
    • Quality Check: Do not use if the solution appears reduced (pink/red) before adding cells; it should be oxidized (orange/brown).

Experimental Protocol

Safety Note: Handle human blood products with BSL-2 precautions. Prerequisite: Freshly isolated human neutrophils (PMNs) via density gradient centrifugation (e.g., Ficoll-Paque or Percoll). Purity should be >95% and viability >98%.

Experimental Workflow Visualization

Workflowstep11. Neutrophil Isolation(Keep on Ice)step22. Pre-warming(37°C, 5 mins)step1->step2step33. Priming(Cytochalasin B, 5 mins)step2->step3step44. Induction(Add fMLP-Benzylamide)step3->step4step55. Detection(Kinetic Absorbance @ 550nm)step4->step5

Figure 2: Step-by-step experimental workflow for superoxide detection.

Detailed Procedure (Cytochrome c Reduction Assay)

This protocol is designed for a 96-well microplate format.

Step 1: Cell Preparation

  • Resuspend isolated neutrophils in HBSS (+Ca/+Mg) at a density of

    
     cells/mL.
    
  • Keep cells on ice until the assay begins to prevent spontaneous activation.

Step 2: Plating and Priming

  • Blank Wells: Add 100

    
    L HBSS.
    
  • Control Wells (Specificity): Add 50

    
    L SOD (300 U/mL final).
    
  • Sample Wells: Add 100

    
    L of cell suspension (
    
    
    cells/well).
  • Add 50

    
    L of Cytochrome c  working solution (final conc. 50-100 
    
    
    M) to all wells.
  • Add 5

    
    L of Cytochalasin B  (final conc. 5 
    
    
    g/mL).
  • Incubation: Incubate the plate at 37°C for 5 minutes. This "priming" step is crucial for maximal fMLP-benzylamide response.

Step 3: Induction

  • Prepare the plate reader (pre-heated to 37°C, kinetic mode, 550 nm).

  • Add 20-50

    
    L of fMLP-benzylamide  to the sample wells.
    
    • Recommended Final Concentration: 100 nM (Range: 10 nM – 1

      
      M).
      
    • Note: fMLP-benzylamide is potent; 100 nM is usually sufficient for

      
      .
      
  • Immediately place the plate in the reader.

Step 4: Data Acquisition

  • Measure Absorbance at 550 nm (

    
    ) every 15-30 seconds for 10-20 minutes.
    
  • Include a "Reference" wavelength at 490 nm if dual-wavelength subtraction is available (improves signal-to-noise).

Data Analysis & Interpretation

Calculation of Superoxide Production

The reduction of ferricytochrome c to ferrocytochrome c is measured. The amount of superoxide released is calculated using the extinction coefficient of reduced cytochrome c.

Formula:

  • 
     : Change in absorbance over the linear portion of the curve.
    
  • 
     : Total reaction volume (mL).
    
  • 
     : Extinction coefficient (
    
    
    or
    
    
    ).
  • 
     : Pathlength (cm). Note: In a standard 96-well plate with 200 
    
    
    L, L
    
    
    0.6 cm, but this varies by plate type. Use a pathlength correction if possible.
Expected Results
  • Lag Phase: You should see a very short lag phase (< 30 seconds) followed by a rapid burst.

  • Peak Rate: The maximal rate is typically achieved within 1-3 minutes post-induction.

  • Specificity: The reaction in SOD-containing wells should be near zero. If SOD wells show increasing absorbance, investigate non-superoxide reducing agents in your buffer or reagents.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (Unstimulated) Cell activation during isolationUse endotoxin-free reagents; keep cells strictly at 4°C during isolation; minimize agitation.
Low Signal Inactive fMLP-benzylamideCheck stock storage (avoid moisture). Ensure Priming with Cytochalasin B was performed.
No Inhibition by SOD Non-specific reductionCheck for reducing agents (e.g., DTT, Ascorbate) in buffers.
Variable Replicates Cell settlingNeutrophils settle quickly. Mix the cell reservoir gently between pipetting steps.

References

  • FPR1 Signaling Mechanisms

    • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Contemporary Roles in Neutrophil Biology. Journal of Leukocyte Biology.

  • fMLP Structure-Activity Relationships

    • Freer, R. J., et al. (1980). Formyl peptide chemoattractants: a model of the receptor on rabbit neutrophils. Biochemistry.

    • Note: Establishes the enhanced potency of C-terminal benzyl modific
  • Cytochrome c Protocol Standards

    • Babior, B. M., et al. (1973). The production by leukocytes of superoxide, a potential bactericidal agent. Journal of Clinical Investigation.

  • Priming with Cytochalasin B

    • Honeycutt, P. J., & Niedel, J. E. (1986). Cytochalasin B enhancement of the diacylglycerol response in formyl peptide-stimulated neutrophils. Journal of Biological Chemistry.

Application Note: High-Throughput Calcium Mobilization Assay Using fMLP Benzylamide for FPR1 Activation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Formyl peptide receptor 1 (FPR1) is a critical G-protein-coupled receptor (GPCR) predominantly expressed on mammalian phagocytes, serving as a primary sensor for bacterial invasion and tissue damage. While the canonical bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is widely used to study FPR1 activation, its synthetic derivative, fMLP benzylamide (fMLP-NH-Bzl) , exhibits enhanced lipophilicity and significantly higher potency in receptor binding and functional assays, including chemotaxis and electrophysiological responses [1][2].

Measuring intracellular calcium (


) mobilization is the gold standard for quantifying FPR1 activation. Upon fMLP benzylamide binding, FPR1 undergoes a conformational shift that activates 

and

proteins. This stimulates Phospholipase C (PLC) to cleave membrane-bound PIP2 into IP3 and DAG. IP3 diffuses through the cytosol and binds to receptors on the endoplasmic reticulum (ER), triggering a rapid, transient release of stored calcium into the cytoplasm. This initial spike is often followed by a sustained influx of extracellular calcium via Store-Operated Calcium Entry (SOCE) mechanisms [3].

By loading cells with a calcium-sensitive fluorophore like Fluo-4 AM, this secondary messenger cascade can be captured in real-time using a fluorescence microplate reader (e.g., FLIPR or FlexStation) [4][5].

FPR1_Signaling Agonist fMLP Benzylamide (FPR1 Agonist) FPR1 FPR1 (G-Protein Coupled Receptor) Agonist->FPR1 Binds & Activates GProtein Gq / Gi Proteins (Alpha & Beta-Gamma Subunits) FPR1->GProtein Induces Conformational Change PLC Phospholipase C (PLC) GProtein->PLC Stimulates Activity PIP2 PIP2 (Membrane Phospholipid) PLC->PIP2 Hydrolyzes IP3 IP3 (Soluble Messenger) PIP2->IP3 Cleaves into ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds to Receptors Calcium Intracellular Ca2+ Spike (Fluo-4 Fluorescence) ER->Calcium Releases Ca2+ Stores

FPR1 signaling cascade triggered by fMLP benzylamide leading to intracellular calcium mobilization.

Designing a Self-Validating Assay System

To ensure absolute scientific integrity, a calcium mobilization assay must be designed as a self-validating system . This means the protocol inherently controls for mechanical artifacts, dye loading efficiency, and receptor specificity within every single microplate.

  • Mechanical Integrity (Vehicle Control): Injection of the assay buffer alone must be performed to ensure that fluidic shear stress from the automated pipettor does not trigger mechanically-gated calcium channels.

  • Receptor Specificity (Antagonist Control): Pre-incubation with an FPR1-specific antagonist (e.g., Cyclosporin H or specific chromone derivatives [4]) prior to fMLP benzylamide stimulation must yield a complete ablation of the signal. This proves the calcium flux is strictly FPR1-mediated and not an off-target artifact.

  • Cell Viability (Positive Control): Addition of a calcium ionophore (e.g., Ionomycin) at the end of the assay forces maximum calcium release, validating that the cells were properly loaded with Fluo-4 AM and that the dye is functionally responsive.

Experimental Workflow & Causality

Assay_Workflow Step1 Cell Preparation (HL-60 Differentiation) Step2 Dye Loading (Fluo-4 AM + Probenecid) Step1->Step2 Step3 Washing & Equilibration Step2->Step3 Step4 Baseline Measurement Step3->Step4 Step5 fMLP Benzylamide Injection Step4->Step5 Step6 Fluorescence Kinetic Read Step5->Step6

Step-by-step experimental workflow for the high-throughput calcium mobilization assay.

Reagent Rationale
  • HL-60 Cells + 1.25% DMSO: Undifferentiated HL-60 cells lack sufficient FPR1 density. A 5-6 day differentiation with DMSO pushes them toward a neutrophil-like lineage, heavily upregulating FPR1 expression.

  • Fluo-4 AM: The acetoxymethyl (AM) ester modification neutralizes the dye's charge, allowing it to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive fluorophore inside the cell [5].

  • Pluronic F-127 (0.02%): Fluo-4 AM is highly hydrophobic. This non-ionic surfactant prevents the dye from precipitating in the aqueous assay buffer, ensuring uniform cellular uptake.

  • Probenecid (2.5 mM): Many cell lines express multidrug resistance proteins (MRPs) that actively pump cleaved Fluo-4 out of the cytoplasm. Probenecid is an organic anion transporter inhibitor that blocks this efflux, preventing signal degradation and high background fluorescence.

  • Assay Buffer (HBSS with

    
     + 20 mM HEPES):  Extracellular calcium is strictly required. While the initial fMLP benzylamide response relies on ER stores, the sustained phase of the calcium curve relies on extracellular influx [3].
    

Detailed Step-by-Step Protocol

Phase 1: Cell Preparation & Dye Loading
  • Harvest Cells: Centrifuge differentiated HL-60 cells (or FPR1-transfected HEK293 cells) at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in Assay Buffer (HBSS containing

    
     and 
    
    
    
    , supplemented with 20 mM HEPES, pH 7.4) to a concentration of
    
    
    cells/mL.
  • Dye Preparation: Reconstitute Fluo-4 AM in anhydrous DMSO to a 1 mM stock. Mix 1 µL of Fluo-4 AM stock with 1 µL of 20% Pluronic F-127.

  • Loading: Add the Fluo-4 AM/Pluronic mixture to the cell suspension to achieve a final dye concentration of 2 µM. Add Probenecid to a final concentration of 2.5 mM.

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes, followed by 15 minutes at room temperature to allow for complete esterase cleavage of the AM groups.

  • Washing: Centrifuge the cells and wash twice with Assay Buffer (containing 2.5 mM Probenecid) to remove extracellular dye. Resuspend to

    
     cells/mL.
    
  • Plating: Aliquot 100 µL of the cell suspension (

    
     cells) into each well of a 96-well black-wall, clear-bottom microplate.
    
Phase 2: Agonist Preparation & Data Acquisition
  • Agonist Plate Setup: Prepare a 5X concentrated serial dilution of fMLP benzylamide (ranging from 0.01 nM to 1 µM final concentration) in a separate compound plate using Assay Buffer.

  • Instrument Configuration: Set the fluorescence microplate reader (e.g., FLIPR) to an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

  • Baseline Read: Record the baseline fluorescence for 15–20 seconds prior to compound injection.

  • Stimulation: Program the instrument to automatically inject 25 µL of the 5X fMLP benzylamide solution into the 100 µL cell suspension.

  • Kinetic Measurement: Continuously record fluorescence at 1-second intervals for 90–120 seconds to capture the rapid peak and subsequent decay of the calcium transient.

Quantitative Data Presentation

When comparing the standard fMLP peptide to its synthetic derivative fMLP benzylamide, researchers should expect a leftward shift in the dose-response curve. The table below summarizes typical quantitative benchmarks observed in differentiated HL-60 cells.

Agonist CompoundReceptor TargetTypical

(HL-60 Cells)
Relative PotencyChemotactic Efficacy
fMLP FPR11.0 nM – 5.0 nM1x (Reference)High
fMLP Benzylamide FPR10.1 nM – 0.5 nM~10xVery High

Note: Data should be calculated by extracting the Maximum minus Minimum (Max-Min) fluorescence values for each well and plotting them against the log concentration of the agonist using a 4-parameter logistic non-linear regression model.

References

  • Stimulation of Chloride Secretion by N-formyl-methionylleucylphenylalanine (FMLP) in Rabbit Ileal Mucosa - PubMed. National Institutes of Health (NIH). Verify Source
  • Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC. National Institutes of Health (NIH). Verify Source
  • The Role of Biofilm-Derived Compounds in Microbial and Protozoan Interactions - MDPI. MDPI. Verify Source
  • Chemical and physiological characterization of fluo-4 Ca | Request PDF - ResearchGate.
  • STIM1 calcium sensor is required for activation of the phagocyte oxidase during inflammation and host defense | Blood - ASH Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing fMLP Benzylamide Degradation in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fMLP Benzylamide (N-formyl-methionyl-leucyl-phenylalanine benzylamide). As a highly potent synthetic chemotactic peptide analog, fMLP benzylamide is widely used to study neutrophil activation, macrophage respiratory bursts, and eukaryotic chemotaxis[1]. The C-terminal benzylamide modification enhances the peptide's lipophilicity and protects it against carboxypeptidase cleavage.

However, this modification also drastically increases its hydrophobicity, complicating solution handling. Furthermore, the peptide retains a highly vulnerable Methionine (Met) residue. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your peptide remains structurally intact and biologically active.

Visualizing the Degradation Landscape

Before troubleshooting, it is critical to understand the physical and chemical pathways that lead to the loss of your peptide's biological activity.

DegradationPathways fMLP fMLP Benzylamide (Intact & Active) Oxidation Methionine Oxidation (+16 Da / +32 Da) fMLP->Oxidation O2 / Free Radicals Adsorption Surface Adsorption (Hydrophobic Loss) fMLP->Adsorption Polypropylene Plastics Hydrolysis Peptide Bond Hydrolysis (Extreme pH) fMLP->Hydrolysis pH < 4.0 or > 8.0 FPR FPR1 Receptor Activation (Chemotaxis & ROS Burst) fMLP->FPR Optimal Handling Inactive Loss of Biological Activity (False Negatives) Oxidation->Inactive Adsorption->Inactive Hydrolysis->Inactive

Logical mapping of fMLP benzylamide degradation pathways and functional consequences.

Frequently Asked Questions (Causality & Mechanisms)

Q: Why does my fMLP benzylamide lose biological activity in aqueous working buffers over time? A: The primary cause of functional degradation is the oxidation of the Methionine (Met) thioether side chain into methionine sulfoxide (MetO), and subsequently methionine sulfone[2]. Aqueous buffers containing dissolved atmospheric oxygen or trace heavy metals rapidly catalyze this reaction. Because the Met residue is critical for binding to the Formyl Peptide Receptor (FPR1), the addition of oxygen atoms creates steric bulk and perturbs the secondary structure of the peptide[3][4]. This conformational shift destroys receptor binding affinity, resulting in a complete loss of biological activity.

Q: My LC-MS shows the peptide is intact, but my cellular assay shows no response. What is happening? A: You are likely experiencing surface adsorption rather than chemical degradation. Because the benzylamide group makes this fMLP analog highly hydrophobic, the peptide rapidly adsorbs to the walls of standard polypropylene microcentrifuge tubes and pipette tips[5]. This effectively lowers the active concentration of the peptide in solution to sub-threshold levels. Always use low-bind plastics or silanized glass vials for highly hydrophobic peptides[5].

Q: Can I use reducing agents like DTT or TCEP to reverse the methionine oxidation? A: No. While disulfide bonds in cysteines can be readily reversed by DTT or TCEP, methionine oxidizes by both chemical and photochemical pathways to form methionine sulfoxide, which is kinetically highly resistant to reversal under standard physiological assay conditions[2]. Prevention via inert atmospheres (Argon/Nitrogen purging) is the only reliable strategy.

Q: How long can I store the peptide in an aqueous buffer like PBS? A: Aqueous solutions of fMLP analogs should not be stored for more than one day[6]. The solubility of fMLP in PBS (pH 7.2) is extremely low (approximately 0.1 mg/mL)[6], and prolonged storage in water accelerates both hydrolysis and oxidation. Working dilutions must be made fresh from a concentrated organic stock immediately prior to the assay.

Quantitative Troubleshooting Parameters

To standardize your workflows, adhere to the following physicochemical parameters when handling fMLP benzylamide.

ParameterSpecification / RecommendationMechanistic Rationale
Max Stock Concentration ~30 mg/mL in anhydrous DMSO[6]High lipophilicity of the benzylamide group requires polar aprotic solvents to prevent aggregation.
Aqueous Solubility Limit < 0.1 mg/mL in PBS (pH 7.2)[6]Exceeding this limit causes immediate micelle formation and precipitation out of solution.
Optimal Storage Temp -80°C (Stock solutions)[7]Minimizes the kinetic energy available for spontaneous methionine oxidation and hydrolysis.
Primary Mass Shift +16 Da (MetO) or +32 Da (MetO2)Represents the covalent addition of oxygen atoms to the thioether side chain of Methionine.
Diagnostic MS/MS Marker -64 Da Neutral Loss[8]Ejection of methanesulfenic acid from oxidized methionine during collision-induced dissociation (CID).

Self-Validating Experimental Protocols

To guarantee the integrity of your experiments, you must establish a self-validating system. This involves a strict preparation protocol coupled with an analytical validation step to prove the peptide remains unoxidized.

ProtocolWorkflow Lyophilized 1. Lyophilized State Store at -20°C Desiccated Reconstitution 2. Reconstitution Anhydrous DMSO Argon Purged Lyophilized->Reconstitution Aliquoting 3. Aliquoting Low-bind glass vials Single-use volumes Reconstitution->Aliquoting Storage 4. Long-Term Storage Freeze at -80°C No Freeze-Thaw Aliquoting->Storage Validation 5. LC-MS/MS Verify Met Integrity (-64 Da Neutral Loss) Storage->Validation

Step-by-step workflow for the preparation, storage, and validation of fMLP benzylamide stocks.

Protocol A: Preparation of Oxidation-Resistant Stock Solutions
  • Equilibration: Remove the lyophilized fMLP benzylamide from -20°C storage and place it in a desiccator. Allow it to equilibrate to room temperature for 30 minutes. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the peptide, initiating hydrolysis[7].

  • Solvent Degassing: Obtain anhydrous, cell-culture grade DMSO. Bubble Argon gas through the DMSO for 10 minutes to displace dissolved oxygen.

  • Reconstitution: Inject the degassed DMSO directly into the peptide vial to achieve a stock concentration of 10 mM. Gently swirl to dissolve; do not vortex vigorously, as this introduces shear stress and micro-bubbles.

  • Aliquoting: Dispense the stock solution into single-use aliquots using amber glass vials (to prevent UV-catalyzed photochemical oxidation) or specialized low-bind polymer tubes[5].

  • Headspace Purging: Gently blow Argon gas over the headspace of each vial before capping tightly to create an inert micro-environment[5][7].

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Never subject the peptide to repeated freeze-thaw cycles[7].

Protocol B: LC-MS/MS Validation of Peptide Integrity (Self-Validation)

Before initiating a long-term cellular assay campaign, validate the integrity of your stock.

  • Thaw a single aliquot of the fMLP benzylamide stock and dilute it to 1 µM in an LC-MS grade Acetonitrile/Water (50:50) mixture containing 0.1% Formic Acid.

  • Inject the sample into an LC-MS/MS system operating in positive ion mode.

  • Primary Screen: Look for the intact precursor ion mass. Scan for a secondary peak with a +16 Da mass shift . If a +16 Da peak exceeds 5% of the total ion chromatogram (TIC) area, the batch has undergone significant methionine oxidation[2][9].

  • Secondary Confirmation (MS/MS): Isolate the suspect +16 Da peak and subject it to Collision-Induced Dissociation (CID). Look for a signature neutral loss of 64 Da from the precursor ion. This specific mass loss corresponds to the ejection of methanesulfenic acid, which is the definitive, self-validating proof that the methionine residue has oxidized[8]. If confirmed, discard the stock.

References

  • MilliporeSigma. "Peptide Stability and Potential Degradation Pathways". 2

  • Sigma-Aldrich. "Handling and Storage Guidelines for Peptides and Proteins".

  • AAPPTEC. "Handling and Storage of Peptides - FAQ". 5

  • JPT Peptide Technologies. "How to Store Peptides | Best Practices for Researchers". 7

  • NIH / PubMed. "Effects of solution conditions on methionine oxidation in albinterferon alfa-2b and the role of oxidation in its conformation and aggregation". 3

  • Cayman Chemical. "N-Formyl-Met-Leu-Phe - PRODUCT INFORMATION". 6

  • NIH / PubMed. "Chemosensory responses of Acanthamoeba castellanii: visual analysis of random movement and responses to chemical signals". 1

  • PMC / NIH. "Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry". 8

  • ACS Publications. "Solution Structure of Methionine-Oxidized Amyloid β-Peptide (1−40). Does Oxidation Affect Conformational Switching?". 4

  • ACS Publications. "Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis". 9

Sources

Why is N-Formyl-Met-Leu-Phe benzylamide not inducing chemotaxis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: N-Formyl-Met-Leu-Phe Benzylamide (fMLP-OBn)

Welcome to the Chemotaxis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a frequent and frustrating inquiry: Why is my N-Formyl-Met-Leu-Phe benzylamide failing to induce directed cell migration?

While unmodified fMLP is a universally potent chemoattractant, the addition of a C-terminal benzylamide group alters the peptide's physicochemical properties and receptor binding kinetics. Troubleshooting this issue requires a systematic evaluation of reagent integrity, receptor pharmacology, and spatial gradient dynamics.

Diagnostic FAQs: Isolating the Point of Failure

Q1: I dissolved the lyophilized fMLP-benzylamide directly in my aqueous assay buffer (RPMI/PBS). The cells aren't migrating. What went wrong? Causality: The addition of the bulky, aromatic benzylamide group at the C-terminus significantly increases the hydrophobicity (LogP) of the peptide compared to standard fMLP. Introducing it directly into an aqueous buffer causes the formation of invisible micro-precipitates. Consequently, the bioavailable concentration of the chemoattractant in the solution is effectively zero. Corrective Action: Always reconstitute the lyophilized peptide in 100% anhydrous DMSO to create a master stock (e.g., 10 mM). Dilute to your working concentration in assay buffer immediately before use, ensuring the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

Q2: My DMSO stock is several months old. Could the peptide have degraded? Causality: The methionine (Met) residue in formyl peptides is highly susceptible to spontaneous oxidation, converting to methionine sulfoxide. This oxidation alters the steric bulk and polarity of the side chain, completely disrupting its ability to anchor into the hydrophobic binding pocket of the Formyl Peptide Receptor (FPR). Corrective Action: Store aliquots at -80°C under an inert gas (argon/nitrogen) and strictly avoid freeze-thaw cycles.

Q3: I used a high concentration (10 µM) to ensure a strong response, but observed zero migration. Why? Causality: Chemotaxis is driven by a spatial gradient, not absolute concentration. When cells are exposed to uniformly high concentrations of an FPR agonist (>1 µM), two failures occur. First, the receptors across the entire cell surface become saturated, blinding the cell to the gradient (inducing chemokinesis or paralysis). Second, hyper-stimulation triggers rapid phosphorylation by G-protein coupled receptor kinases (GRKs), leading to β-arrestin recruitment and subsequent receptor internalization (homologous desensitization). Corrective Action: Perform a logarithmic dose-response titration. Optimal chemotaxis for fMLP derivatives typically exhibits a bell-shaped curve, peaking between 10 nM and 100 nM.

Q4: Is it possible that fMLP-benzylamide is acting as an antagonist in my specific cell line? Causality: The formyl peptide receptor (FPR) family consists of multiple subtypes (e.g., FPR1, FPR2/ALX, FPR3)[1]. While unmodified fMLP is a universal high-affinity agonist for FPR1, structural modifications can dramatically alter receptor selectivity and efficacy. For instance, replacing the N-formyl group with a t-butyloxycarbonyl (t-Boc) group converts the peptide into an FPR antagonist[1]. Conversely, C-terminal modifications like benzylamide (fMLP-OBn) actually increase agonistic potency in certain non-human models, such as stimulating chloride secretion in rabbit ileal mucosa[2] and inducing robust chemotaxis in eukaryotic microbes like Acanthamoeba castellanii[3]. However, if your specific human leukocyte or transfected cell line predominantly expresses an FPR variant, the bulky hydrophobic benzylamide group may sterically hinder the full conformational change required for Gαi coupling, resulting in partial agonism or competitive antagonism.

Quantitative Troubleshooting Parameters

The following table summarizes the critical operational windows for fMLP-benzylamide assays. Deviating from these parameters is the most common cause of assay failure.

ParameterOptimal Target RangeCritical Failure ModeCorrective Action
Stock Solvent 100% Anhydrous DMSOAqueous buffer causes micro-precipitationReconstitute in DMSO before buffer dilution.
Working Concentration 10 nM – 100 nM>1 µM induces receptor internalizationPerform a logarithmic dose-response titration.
Final DMSO Concentration ≤ 0.1% (v/v)>0.5% induces cellular toxicity/apoptosisDilute stock 1:1000 in assay buffer.
Incubation Time 45 – 60 minutes>90 mins causes gradient equilibrationTerminate assay strictly at 60 minutes.
Peptide Integrity Freshly thawedMethionine oxidation (sulfoxide formation)Aliquot stock; store at -80°C under argon gas.
Pathway & Logic Visualization

FPR1_Signaling cluster_0 Optimal Gradient (10-100 nM) cluster_1 High Dose (>1 µM) Ligand fMLP-benzylamide Receptor FPR1 / FPR2 Ligand->Receptor Gi Gαi Activation Receptor->Gi Moderate Dose GRK GRK / β-Arrestin Receptor->GRK Saturating Dose Actin Actin Polarization Gi->Actin Chemotaxis Directional Migration Actin->Chemotaxis Internal Receptor Internalization GRK->Internal Paralysis Chemotaxis Failure Internal->Paralysis

Fig 1: Concentration-dependent FPR signaling leading to chemotaxis or receptor desensitization.

Troubleshooting Start No Chemotaxis Solubility 1. Solvent Check (Used DMSO?) Start->Solubility Sol_Fix Reconstitute in 100% DMSO Solubility->Sol_Fix No Oxidation 2. Peptide Integrity (Met Oxidized?) Solubility->Oxidation Yes Ox_Fix Use fresh argon-purged aliquot Oxidation->Ox_Fix Yes Dose 3. Concentration (Dose > 1 µM?) Oxidation->Dose No Dose_Fix Titrate dose (10-100 nM) Dose->Dose_Fix Yes

Fig 2: Logical troubleshooting workflow to diagnose and resolve fMLP-benzylamide assay failures.

Self-Validating Methodology: Transwell Chemotaxis Protocol

To definitively determine if the failure is due to the fMLP-benzylamide reagent or a flaw in your cellular machinery/assay setup, you must run a self-validating matrix.

Objective: Isolate the variable causing migration failure by validating the cellular machinery and gradient mechanics independently of the test article.

Materials: 24-well Transwell plates (3 µm pore size for neutrophils; 5 µm for macrophages), Assay Buffer (RPMI 1640 + 0.1% BSA).

Step 1: Cell Preparation & Starvation

  • Isolate human neutrophils and resuspend at

    
     cells/mL in Assay Buffer.
    
  • Causality for Starvation: Incubate cells for 1 hour at 37°C prior to the assay. This lowers basal activation states and downregulates spontaneous random motility (chemokinesis), ensuring that any observed migration is strictly gradient-driven.

Step 2: Chemoattractant Gradient Establishment

  • Prepare three lower-chamber solutions to create a self-validating matrix:

    • Negative Control: Assay Buffer + 0.1% DMSO (Validates basal migration / background noise).

    • Positive Control: 100 nM unmodified fMLP (Validates receptor functionality and cell viability).

    • Test Article: 100 nM fMLP-benzylamide.

  • Add 600 µL of each solution to the respective basal chambers of the 24-well plate.

Step 3: Chamber Assembly & Seeding

  • Carefully insert the Transwell membranes into the wells using sterile forceps. Critical: Avoid trapping air bubbles beneath the membrane, as they act as physical barriers that destroy the diffusion gradient.

  • Add 100 µL of the starved cell suspension to the upper apical chamber.

Step 4: Incubation & Migration

  • Incubate the plate at 37°C, 5% CO2 for exactly 60 minutes.

  • Causality for Timing: Exceeding 90 minutes allows the chemoattractant gradient to equilibrate across the membrane. Once the gradient is lost, directional chemotaxis halts, and cells may even migrate backward.

Step 5: Fixation & Quantification

  • Remove inserts. Swab the upper surface gently with a cotton-tipped applicator to remove non-migrating cells.

  • Fix the membrane in 100% methanol for 10 minutes, then stain with 0.1% Crystal Violet for 15 minutes.

  • Count migrated cells on the basal side under a light microscope (average of 5 high-power fields).

Validation Logic:

  • If the Positive Control fails , your cells are non-viable, or the FPR1 receptors were desensitized during isolation.

  • If the Positive Control succeeds but the Test Article fails , the issue is strictly isolated to the fMLP-benzylamide reagent (indicating oxidation, micro-precipitation, or cell-line specific antagonism).

References

1.[2] Title: Stimulation of Chloride Secretion by N-formyl-methionylleucylphenylalanine (FMLP) in Rabbit Ileal Mucosa. Source: PubMed / The Journal of Physiology. URL: 2.[3] Title: Chemosensory responses of Acanthamoeba castellanii: visual analysis of random movement and responses to chemical signals. Source: PubMed / Journal of Eukaryotic Microbiology. URL: 3.[1] Title: International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Source: Pharmacological Reviews. URL:

Sources

Technical Support Center: fMLP-Benzylamide Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a High-Fidelity Support Center for researchers utilizing N-Formyl-Met-Leu-Phe-Benzylamide (fMLP-Bn) .

This guide moves beyond basic product inserts to address the "hidden variables"—the physicochemical and biological factors that cause assay failure in G-Protein Coupled Receptor (GPCR) and neutrophil activation workflows.

Status: Operational | Tier: Advanced Application Support

Executive Summary: The fMLP-Benzylamide Advantage

You are likely using the Benzylamide analog (fMet-Leu-Phe-benzylamide) rather than the free acid (fMLP) for two specific reasons:

  • Metabolic Stability: The C-terminal benzylamide modification blocks carboxypeptidase degradation, prolonging the half-life of the agonist in complex media (e.g., whole blood or prolonged chemotaxis assays).

  • Enhanced Potency: The modification increases hydrophobicity, often resulting in higher affinity for the Formyl Peptide Receptor 1 (FPR1) compared to the methyl ester or free acid forms.

However, this increased hydrophobicity is the primary driver of reproducibility issues (adsorption to plastics).

Module 1: Reagent Chemistry & Handling

Troubleshooting the Ligand

Q1: My dose-response curves are shifting to the right (lower potency) over time. Is the peptide degrading?

Diagnosis: It is likely adsorption , not chemical degradation. The Mechanism: fMLP-benzylamide is significantly more hydrophobic than native fMLP. At nanomolar concentrations (1–100 nM), the peptide rapidly adsorbs to the walls of polypropylene tubes and pipette tips. You may be losing up to 60% of your effective concentration before it reaches the cells.

The Fix (Protocol Standard):

  • Glass or LoBind: Prepare all intermediate dilutions in borosilicate glass vials or siliconized (Low-Bind) microcentrifuge tubes .

  • The "Carrier" Rule: Never dilute fMLP-benzylamide into pure buffer (PBS/HBSS) for storage. Always include 0.1% BSA (Bovine Serum Albumin) in the dilution buffer. The albumin coats the plastic surface and acts as a sacrificial protein, preventing the peptide from sticking.

  • Solvent Carryover: Ensure your final assay well contains <0.1% DMSO. However, keep the stock in 100% DMSO as long as possible before the final aqueous dilution step.

Q2: I see high variability between replicates in the same plate.

Diagnosis: This is often caused by Methionine Oxidation . The Mechanism: The N-terminal Methionine is critical for FPR1 binding pocket interaction. If the sulfur atom oxidizes to sulfoxide, potency drops >100-fold. The Fix:

  • Nitrogen Purge: If possible, overlay stock solutions with inert gas (Argon/Nitrogen).

  • Aliquot Strategy: Do not freeze-thaw stocks. Store 10 mM stocks in DMSO at -20°C in single-use aliquots. Discard any aliquot that has been open for >24 hours.

Module 2: Cell Physiology (The Biological Variable)

Troubleshooting the Neutrophil/Macrophage

Q3: My negative controls (buffer only) are showing high background activation.

Diagnosis: Your neutrophils are "Primed" or pre-activated. The Mechanism: Neutrophils are extremely mechanosensitive. Rough isolation (shear stress) or endotoxin presence triggers p38 MAPK phosphorylation, raising the basal state. When you add the buffer, they are already on the verge of degranulation/migration.

The Fix (The "Gentle" Protocol):

  • Temperature: Keep all isolation steps at room temperature (20-25°C) , not 4°C. Cold shock can prime neutrophils and cause clustering.

  • Anti-Coagulant: Use Citrate or Heparin . Avoid EDTA if measuring Calcium flux (chelation interferes with signaling).

  • Time-to-Assay: Complete the assay within 4 hours of blood draw. Neutrophil apoptosis begins immediately ex vivo.

Q4: The signal peaks and then disappears too quickly (Calcium Flux).

Diagnosis: Receptor Desensitization/Internalization . The Mechanism: Upon binding fMLP-Bn, FPR1 is rapidly phosphorylated by GRKs (G-protein Receptor Kinases) and binds Beta-Arrestin, leading to internalization. This happens in seconds. The Fix:

  • Kinetic Window: For Calcium assays, you must measure immediately upon injection (Real-time kinetics).

  • Cytochalasin B: If measuring superoxide (ROS) or degranulation , add Cytochalasin B (5 µg/mL). It disrupts actin filaments, preventing internalization and allowing a sustained signal output.

Module 3: Visualization of Signaling & Workflow

Figure 1: FPR1 Signal Transduction Pathway

Understanding where the signal originates allows you to troubleshoot specific inhibitors or readouts.

FPR1_Signaling fMLP fMLP-Benzylamide (Ligand) FPR1 FPR1 Receptor (GPCR) fMLP->FPR1 Binding (High Affinity) Gi Gi Protein (Heterotrimeric) FPR1->Gi Activation PLC PLC-beta Gi->PLC Stimulates Actin Actin Polymerization (Chemotaxis) Gi->Actin via Cdc42/Rac PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC Ca->PKC Ca->Actin NOX2 NADPH Oxidase (ROS Production) PKC->NOX2 Phosphorylation

Caption: The FPR1 cascade. fMLP-Bn binding triggers G-protein dissociation, leading to dual pathways: Ca2+/PKC (ROS/Degranulation) and Rho/Rac (Chemotaxis).

Figure 2: Troubleshooting Decision Matrix

Follow this logic flow when an assay fails.

Troubleshooting Start Assay Result: Low/No Signal CheckPos Positive Control (PMA or Ionomycin) Works? Start->CheckPos NoPos NO CheckPos->NoPos YesPos YES CheckPos->YesPos CellIssue Cell Viability/Isolation Issue NoPos->CellIssue Action1 Action: Check Trypan Blue Reduce Isolation Time CellIssue->Action1 CheckConc Did you use BSA in Buffer? YesPos->CheckConc Oxidized Methionine Oxidation YesPos->Oxidized NoBSA NO CheckConc->NoBSA YesBSA YES CheckConc->YesBSA Adsorption Peptide Adsorption (Loss of Potency) NoBSA->Adsorption Action2 Action: Remake stocks in Glass + 0.1% BSA Adsorption->Action2 CheckOx Stock Age > 3 months or Freeze/Thawed? YesBSA->CheckOx CheckOx->YesPos Action3 Action: Buy fresh ligand Store under Nitrogen Oxidized->Action3

Caption: Logic flow for diagnosing signal loss. Distinguishes between biological failure (cells) and chemical failure (peptide adsorption/oxidation).

Module 4: Standardized Data Tables

Table 1: Solvent & Storage Compatibility

Use this table to ensure your stock solutions maintain titer.

Solvent SystemSolubility (max)Stability (-20°C)Plastic CompatibilityNotes
DMSO (Anhydrous) ~30 mg/mL> 6 MonthsHigh (Polypropylene OK)Recommended Stock. Freeze in aliquots.
Ethanol ~2 mg/mL< 1 MonthModerateEvaporation risk alters concentration.
PBS / HBSS (No BSA) < 0.1 mg/mLHours Critical Failure Peptide adsorbs to plastic instantly. Precipitates.
PBS + 0.1% BSA 0.1 mg/mL24 HoursGoodRecommended Working Solution.
Table 2: Assay Parameter Reference

Target windows for typical readouts using human neutrophils.

Assay TypefMLP-Bn Conc. (EC50)Incubation TimeCritical AdditiveCommon Pitfall
Chemotaxis 1 – 10 nM30 – 90 min0.1% BSA (Gradient stability)"Bell Curve" effect: High conc. halts migration (Chemostasis).
ROS (Superoxide) 100 – 1000 nM10 – 30 minCytochalasin B (5 µg/mL)Lack of Cytochalasin B leads to weak signal.
Ca2+ Flux 1 – 100 nM< 2 minFluo-4 / Fura-2Injecting too slowly misses the peak.
Degranulation 100 – 1000 nM15 – 30 minCytochalasin BHigh background due to rough cell handling.

References

  • Kristensen, K., et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. (Demonstrates >90% loss of hydrophobic peptides to plastic). Retrieved from [Link]

  • Heit, B., et al. (2002). "An intracellular signaling hierarchy determines direction of migration in opposing chemotactic gradients." Journal of Cell Biology. (Details the p38/PI3K signaling pathways in neutrophils). Retrieved from [Link]

  • Spisani, S., et al. (2007).[1] "New chemotactic dimeric peptides show high affinity and potency at the human formylpeptide receptor."[1] European Journal of Pharmacology. (Discusses structure-activity relationships of fMLP analogs including benzylamides). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Formyl-Met-Leu-Phe Benzylamide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets from researchers struggling to dissolve N-Formyl-Met-Leu-Phe (fMLP) and its derivatives in aqueous assay buffers. A common, yet fundamentally flawed, troubleshooting step is attempting to adjust the buffer's pH to force the peptide into solution.

This guide is designed to deconstruct the chemical reality of fMLP benzylamide, explain why pH adjustments fail, and provide a self-validating, field-proven protocol for achieving optimal solubility in biological assays.

The Core Scientific Misconception: Why pH Adjustment Fails

Many researchers rely on the Henderson-Hasselbalch equation to improve peptide solubility, assuming that shifting the pH above or below the peptide's isoelectric point (pI) will induce a net charge, thereby increasing its affinity for water[1]. While this is a gold standard for most peptides, it is entirely ineffective for fMLP benzylamide.

To understand the causality behind this, we must analyze the molecule's specific structural chemistry[2]:

  • N-Terminus: The primary amine is formylated (blocked). This converts the basic amine into a neutral amide, eliminating its proton-accepting ability.

  • C-Terminus: The carboxylic acid is converted to a benzylamide (blocked). This eliminates the proton-donating acidic group.

  • Side Chains: Methionine (thioether), Leucine (alkyl), and Phenylalanine (aromatic) are strictly hydrophobic and lack any ionizable functional groups[3].

The Mechanistic Reality: fMLP benzylamide possesses zero ionizable groups across the entire physiological and experimental pH range (pH 1–14)[4]. Because it cannot accept or donate protons, it cannot form a charged species. Therefore, altering the pH will not alter its hydration shell. Its insolubility is driven purely by the hydrophobic effect, meaning solubility must be achieved by manipulating the solvent's dielectric constant, not its pH[5].

Quantitative Data: Solubility Profiles

To illustrate the profound hydrophobicity of these chemotactic peptides, the table below compares the solubility limits of standard fMLP versus the even more hydrophobic fMLP benzylamide across common laboratory solvents[6],[5].

SolventDielectric Constant (ε)fMLP Solubility (mg/mL)fMLP Benzylamide SolubilitySolubilization Mechanism
Water (pH 7.0) 80.1< 0.05Insoluble High polarity forces hydrophobic collapse.
PBS (pH 7.2) ~80.0~ 0.1Insoluble Salts further salt-out the uncharged peptide.
Ethanol (100%) 24.5~ 0.5< 0.1 mg/mLModerate polarity; insufficient for benzylamide.
DMF (100%) 36.7~ 25.0> 10.0 mg/mLDisrupts intermolecular hydrogen bonding.
DMSO (100%) 46.7~ 30.0> 15.0 mg/mL Optimal reduction of dielectric constant.

Data synthesis indicates that 100% anhydrous DMSO or DMF is strictly required for primary solubilization.

Frequently Asked Questions (FAQs)

Q: If pH doesn't work, how do I dissolve fMLP benzylamide for my cell-based assays? A: You must utilize a two-step "master stock and step-down" strategy. First, dissolve the lyophilized peptide in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 10 mM). Then, dilute this stock directly into your final aqueous assay buffer immediately prior to the experiment[5].

Q: Why does my peptide crash out (turn cloudy) when I dilute my DMSO stock into PBS? A: This phenomenon is known as "solvent shock." When a highly concentrated, uncharged hydrophobic peptide in DMSO is rapidly introduced into a purely aqueous environment, the local concentration of water spikes before the DMSO can evenly disperse. The peptide molecules rapidly self-associate via hydrophobic interactions, forming insoluble micro-aggregates.

Q: How do I prevent solvent shock during dilution? A: You must alter the thermodynamics of the receiving buffer. Supplement your aqueous buffer with 0.1% to 1% (w/v) Bovine Serum Albumin (BSA). BSA acts as a thermodynamic sink; its hydrophobic binding pockets chaperone the uncharged fMLP benzylamide, shielding it from the aqueous environment and preventing self-aggregation.

Troubleshooting Workflow

If you experience precipitation during your assay preparation, follow this logical decision tree to isolate and resolve the physical chemistry failure.

Workflow Start Issue: Peptide Precipitates in Aqueous Buffer CheckSolvent Was an organic master stock used (e.g., DMSO)? Start->CheckSolvent MakeStock Prepare 10-30 mM Master Stock in 100% Anhydrous DMSO CheckSolvent->MakeStock No CheckConc Is final DMSO concentration ≤ 0.5% in assay? CheckSolvent->CheckConc Yes MakeStock->CheckConc Dilute Perform serial dilutions to minimize solvent shock CheckConc->Dilute No (Too High) CheckCarrier Are carrier proteins (e.g., 0.1% BSA) present? CheckConc->CheckCarrier Yes Dilute->CheckCarrier AddBSA Add 0.1% BSA to buffer to chaperone hydrophobic peptide CheckCarrier->AddBSA No Success Stable Solubilization Achieved (Self-Validated via OD600) CheckCarrier->Success Yes AddBSA->Success

Troubleshooting workflow for fMLP benzylamide precipitation.

Field-Proven Methodology: Self-Validating Solubilization Protocol

To guarantee trustworthiness in your experimental setup, do not rely on visual inspection alone. Use the following step-by-step protocol to prepare a 10 µM working solution from a 10 mM master stock, complete with a self-validation checkpoint.

Materials Required:
  • Lyophilized N-Formyl-Met-Leu-Phe benzylamide

  • Anhydrous DMSO (≥99.9% purity, stored under inert gas)

  • Assay Buffer (e.g., HBSS or PBS)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

Step-by-Step Procedure:
  • Master Stock Preparation: Weigh the peptide and dissolve it directly in 100% anhydrous DMSO to yield a 10 mM solution.

    • Causality: Anhydrous DMSO lowers the dielectric constant, disrupting intermolecular hydrophobic interactions between the uncharged peptide molecules[5].

  • Buffer Conditioning: Prepare your target aqueous buffer and supplement it with 0.1% (w/v) BSA. Allow it to equilibrate to room temperature.

    • Causality: Cold buffers decrease the kinetic energy required to keep hydrophobic molecules dispersed. BSA provides the necessary hydrophobic pockets to stabilize the peptide.

  • Vortex-Assisted Dilution: Place the tube of conditioned buffer on a vortex mixer at medium speed. While the liquid is actively swirling, add the 10 mM DMSO stock dropwise directly into the center of the vortex to reach a 10 µM final concentration (a 1:1000 dilution).

    • Causality: Rapid, active mixing prevents localized pockets of high peptide-to-water ratios, eliminating the nucleation sites that cause precipitation.

  • Self-Validation Check (Critical): Transfer 1 mL of the final 10 µM solution to a cuvette. Measure the optical density at 600 nm (OD600) against a blank consisting of your buffer + 0.1% BSA + 0.1% DMSO.

    • Validation: An OD600 reading of < 0.01 confirms the complete absence of colloidal aggregates or micro-precipitates. If the OD600 is > 0.02, micro-precipitation has occurred, and the solution must be discarded.

References

Sources

Validation & Comparative

Comparative Guide to the Specificity of fMLP and Its Analogs for FPR1 vs. FPR2 Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Formyl Peptide Receptors 1 (FPR1) and 2 (FPR2) are closely related G protein-coupled receptors (GPCRs) that play pivotal, yet distinct, roles in the innate immune system and inflammatory processes.[1][2] They are activated by N-formylated peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), which are released by bacteria or from damaged host cell mitochondria.[3] While both receptors can be activated by similar ligands, their binding affinities and downstream signaling consequences often differ significantly. This guide provides a detailed comparison of the specificity of the prototypical agonist, fMLP, and its benzylamide derivative for FPR1 and FPR2, offering experimental data and protocols for researchers in immunology and drug development.

Introduction to Formyl Peptide Receptors (FPRs)

FPR1 and FPR2 are members of a small family of GPCRs that also includes FPR3.[2] They share a sequence homology of 69% between FPR1 and FPR2.[4]

  • FPR1 (High-Affinity fMLP Receptor): Primarily expressed on phagocytic leukocytes like neutrophils and monocytes, FPR1 is a high-affinity receptor for many N-formylated peptides.[4][5] Its activation is strongly associated with pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat bacterial infections.[5][6]

  • FPR2 (Alias: ALX, FPRL1): FPR2 is a more promiscuous receptor, activated by a diverse array of ligands including not only formyl peptides but also lipid mediators (e.g., Lipoxin A4), and various protein and peptide fragments (e.g., Serum Amyloid A).[3][7] It is considered a low-affinity receptor for fMLP.[4][6] FPR2's signaling is context-dependent and can mediate both pro-inflammatory and anti-inflammatory, pro-resolving pathways, making it a complex therapeutic target.[7][8]

The differential roles of these receptors, despite their structural similarities, underscore the importance of developing specific ligands to selectively modulate their activity for therapeutic purposes.

Ligand Specificity: fMLP vs. fMLP Benzylamide

The classical agonist fMLP demonstrates a clear preference for FPR1 over FPR2. Structural and mutagenesis studies reveal key differences in the ligand-binding pockets of the two receptors that account for this selectivity.

N-Formylmethionyl-leucyl-phenylalanine (fMLP)

fMLP is the prototypical agonist for the FPR family. However, its activity is far from uniform across the receptor subtypes.

  • FPR1: Binds fMLP with high affinity, mediating potent pro-inflammatory effects.[4][5] The binding pocket of FPR1 has a positive electrostatic potential, which is favorable for accommodating short formylpeptides like fMLP.[9][10]

  • FPR2: Is a low-affinity receptor for fMLP.[4][6] It has been reported that fMLP has over a thousand-fold greater binding affinity for FPR1 compared to FPR2.[9][11] The binding pocket of FPR2 contains negatively charged residues that disfavor the binding of short, negatively charged peptides like fMLP.[9][10] Consequently, high concentrations of fMLP are required to elicit signaling through FPR2.[4]

The Role of the Benzylamide Modification

While specific quantitative data for "fMLP benzylamide" is not prominently available in the reviewed literature, we can infer its likely behavior based on known structure-activity relationships for FPR ligands. The addition of a benzylamide group to the C-terminus of the fMLP peptide would increase its size and hydrophobicity.

Given that FPR2 has a more accommodating binding pocket for larger and more diverse ligands, it is plausible that this modification could alter the specificity profile. However, without direct experimental data, this remains speculative. The core N-formyl-Met-Leu-Phe motif would still be present, likely retaining a strong interaction with FPR1.

Quantitative Comparison of Agonist Potency

The following table summarizes the general potency of fMLP at FPR1 and FPR2 based on typical findings in the literature.

LigandReceptorPotency (EC50 / K_d)Key Characteristics
fMLP FPR1 High Affinity (Low nM range)Potent agonist for chemotaxis & ROS production.[6]
fMLP FPR2 Low Affinity (~430 nM K_d)Requires high concentrations for activation.[6]

Note: EC50 (half-maximal effective concentration) and K_d (dissociation constant) values can vary based on the cell system and assay used.

Signaling Pathways and Functional Outcomes

Activation of both FPR1 and FPR2 by an agonist like fMLP initiates signaling primarily through the inhibitory G-protein, Gαi.[7] This leads to the dissociation of the Gβγ subunit and subsequent activation of downstream effector pathways.

Canonical FPR Signaling Cascade

The binding of an agonist to either FPR1 or FPR2 triggers a core signaling cascade:

  • Gαi Activation: The receptor catalyzes the exchange of GDP for GTP on the Gαi subunit.

  • PLC Activation: The dissociated Gβγ subunit activates Phospholipase C (PLC).[2][12]

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][12]

  • Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm.[2][12] This transient increase in intracellular calcium is a hallmark of FPR activation and a common readout in functional assays.

  • Downstream Effects: The signaling cascade continues through activation of Protein Kinase C (PKC), the MAPK/ERK pathway, and PI3K/Akt pathways, ultimately leading to cellular responses like chemotaxis, enzyme release, and gene transcription.[7]

Visualization of the Core Signaling Pathway

FPR_Signaling cluster_cytosol Cytosol FPR FPR1 / FPR2 G_protein Gαiβγ FPR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand fMLP / Analog Ligand->FPR Binds G_betagamma->PLC Activates ER Endoplasmic Reticulum Ca2+ Store IP3->ER Binds to IP3R Downstream PKC, MAPK/ERK Activation Chemotaxis, ROS Production DAG->Downstream Ca_ion ↑ [Ca2+]i ER->Ca_ion Releases Ca_ion->Downstream

Caption: Canonical Gαi-mediated signaling pathway for FPR1 and FPR2 activation.

Experimental Protocols for Determining Receptor Specificity

To empirically determine the specificity of a ligand like fMLP benzylamide, a series of well-established cellular assays are required.

Calcium Mobilization Assay

This is a primary functional assay to measure GPCR activation via the Gαi/Gαq pathway.[13] It relies on a fluorescent dye that reports changes in intracellular calcium concentration upon receptor stimulation.[14]

Principle: Cells expressing the receptor of interest (FPR1 or FPR2) are loaded with a calcium-sensitive dye (e.g., Fura-2 AM). Agonist addition triggers Ca2+ release from the ER, causing a detectable change in fluorescence. The magnitude of this change is proportional to receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293T cells (or another suitable host cell line) and transiently transfect them with an expression vector for either human FPR1 or human FPR2. Co-transfection with a promiscuous G-protein like Gα16 can enhance the signal if the host cell does not couple efficiently.[14] Seed cells into a black, clear-bottom 96-well plate.

  • Dye Loading:

    • Prepare a loading buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

    • Remove culture medium from cells.

    • Add the loading buffer containing a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and an anion transport inhibitor like probenecid (e.g., 2.5 mM) to prevent dye leakage.[14]

    • Incubate for 30-60 minutes at 37°C in the dark.[12][15]

  • Compound Preparation: Prepare a serial dilution of the test compound (fMLP benzylamide) and control agonists (fMLP) in assay buffer, typically at 3x the final desired concentration.[14]

  • Assay Execution:

    • Wash the cells once with assay buffer to remove excess dye.[14]

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation or FLIPR).[13]

    • Establish a stable baseline fluorescence reading for 20-60 seconds.[12]

    • Use the instrument's integrated fluidics to add the compound dilutions to the wells.

    • Immediately begin recording the fluorescence signal (e.g., excitation at 340/380 nm, emission at 510 nm for Fura-2) every 1-2 seconds for 2-5 minutes to capture the transient calcium peak.[12]

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., 340/380 nm) or the change from baseline.

    • Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Use non-linear regression to calculate the EC50 value for each compound on each receptor.

Visualization of Calcium Assay Workflow

Calcium_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Seed FPR1- or FPR2- expressing cells in 96-well plate B Load cells with Ca2+ sensitive dye (e.g., Fura-2 AM) A->B D Establish baseline fluorescence reading B->D C Prepare serial dilutions of fMLP benzylamide & controls E Inject compound into wells C->E D->E F Record fluorescence change over time E->F G Calculate peak response for each concentration F->G H Plot dose-response curve G->H I Determine EC50 value H->I

Caption: Experimental workflow for the fluorescence-based calcium mobilization assay.

Chemotaxis Assay (Boyden Chamber)

This assay directly measures a key physiological response to FPR activation: directed cell migration.

Principle: A two-chamber system is separated by a microporous membrane. Cells (e.g., human neutrophils or transfected cells) are placed in the upper chamber, and the chemoattractant (agonist) is placed in the lower chamber. Cells migrate through the pores towards the agonist gradient. The number of migrated cells is quantified to determine agonist potency.

Step-by-Step Methodology:

  • Cell Preparation:

    • Isolate primary human neutrophils from fresh blood or use a cell line (e.g., differentiated HL-60 cells) expressing the receptors.

    • Resuspend cells in assay medium (e.g., serum-free DMEM) to a concentration of 1 x 10^6 cells/mL.[16]

  • Chamber Setup:

    • Use a 48-well or 96-well Boyden chamber apparatus.[17]

    • Add serial dilutions of the test compound in assay medium to the lower wells.[16] Include a negative control (medium only) and a positive control (e.g., optimal fMLP concentration).

    • Place a polycarbonate membrane (e.g., 5-μm pore size for neutrophils) over the lower wells.[17]

    • Assemble the chamber and add the cell suspension (e.g., 50 µL) to the upper wells.[17]

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-120 minutes.[17]

  • Quantification:

    • Disassemble the chamber and wipe away the non-migrated cells from the top surface of the membrane.

    • Fix and stain the membrane (e.g., with Hematoxylin or a fluorescent dye).[16]

    • Mount the membrane on a slide and count the number of migrated cells on the underside using a microscope.[16]

  • Data Analysis:

    • Plot the number of migrated cells against the log of the agonist concentration.

    • Fit the data to a non-linear regression model to determine the EC50. Chemotaxis often produces a bell-shaped curve.[16]

Conclusion

The specificity of ligands for FPR1 and FPR2 is a critical determinant of their biological effect. The prototypical agonist, fMLP, is a potent activator of the pro-inflammatory FPR1 receptor while showing significantly lower affinity for FPR2.[4][9] Understanding this differential activity is fundamental for interpreting inflammatory responses. For novel compounds like fMLP benzylamide, a systematic evaluation using functional assays such as calcium mobilization and chemotaxis is essential to fully characterize their receptor specificity and predict their potential as selective modulators of the immune system. The protocols and data presented in this guide provide a framework for researchers to conduct these critical investigations.

References

  • Bufe, B., et al. (2013). Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. Available at: [Link]

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  • ResearchGate. (n.d.). Structural differences between FPR1 and FPR2 a Dose-dependent action of... Available at: [Link]

  • Zhuang, Y., et al. (2022). Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2. Nature Communications. Available at: [Link]

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  • Meirlaen, L., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (n.d.). Binding of fMLFII to FPR1 and FPR2 a Overall binding modes of fMLFII in... Available at: [Link]

  • Zgraggen, S., et al. (2011). Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR. Cytokine. Available at: [Link]

  • Giebeler, A., et al. (2014). Deficiency of Formyl Peptide Receptor 1 and 2 Is Associated with Increased Inflammation and Enhanced Liver Injury after LPS-Stimulation. PLOS One. Available at: [Link]

  • Schepetkin, I. A., et al. (2015). Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. Molecules. Available at: [Link]

  • Mistry, R., et al. (2013). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Methods in Molecular Biology. Available at: [Link]

  • Springer Nature Experiments. (2021). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Available at: [Link]

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. Pharmacological Reviews. Available at: [Link]

  • Schiffmann, E., et al. (2024). Comparative analysis of Formyl peptide receptor 1 and Formyl peptide receptor 2 reveals shared and preserved signaling profiles. bioRxiv. Available at: [Link]

  • Li, S., et al. (2019). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Cheng, N., et al. (2015). Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4. Methods in Molecular Biology. Available at: [Link]

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A Researcher's Guide to Competitive Binding at the Formyl Peptide Receptor 1: fMLP Benzylamide vs. Cyclosporin H

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the binding characteristics of a potent agonist derivative, N-formylmethionyl-leucyl-phenylalanine (fMLP) benzylamide, and the selective antagonist, Cyclosporin H, at the human Formyl Peptide Receptor 1 (FPR1). We will explore the theoretical underpinnings of their interaction, present a detailed experimental protocol for a competitive radioligand binding assay, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals engaged in the study of GPCR pharmacology and innate immunity.

Introduction: The Formyl Peptide Receptor 1 (FPR1) Signaling Axis

The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Expressed predominantly on phagocytic leukocytes like neutrophils, FPR1 recognizes N-formylated peptides, which are common molecular patterns associated with bacteria or released from damaged host cell mitochondria.[1][2] Activation of FPR1 by agonists such as fMLP initiates a signaling cascade that leads to essential host defense functions, including chemotaxis, degranulation, and the production of reactive oxygen species.[2]

Understanding how different ligands interact with this receptor is fundamental to modulating its activity for therapeutic purposes. In this guide, we compare two distinct modulators:

  • fMLP Benzylamide: A synthetic derivative of the archetypal FPR1 agonist, fMLP. Such derivatives are often created to enhance potency, stability, or other pharmacokinetic properties. As an agonist, it is expected to bind to FPR1 and elicit a functional response.

  • Cyclosporin H (CsH): A non-immunosuppressive cyclic peptide derived from the fungus Tolypocladium inflatum.[3][4] Unlike its well-known analog, Cyclosporin A, which primarily acts on cyclophilins to suppress T-cell activation, Cyclosporin H has been identified as a potent and selective antagonist of FPR1.[5][6][7] It binds to the receptor but fails to induce a cellular response, thereby blocking the action of agonists.[8][9]

The competitive binding assay is the gold-standard technique for quantifying the affinity of these unlabeled compounds (or "competitors") for a receptor by measuring how effectively they compete with a labeled ligand ("radioligand") for the same binding site.[10][11] This guide will walk you through the process of performing such an assay to directly compare the binding affinities of fMLP benzylamide and Cyclosporin H to FPR1.

Dueling Mechanisms at a Single Receptor

The interaction of an agonist versus an antagonist with FPR1, while both involving binding, results in opposite physiological outcomes. An agonist like fMLP binds and induces a conformational change in the receptor, enabling it to activate intracellular heterotrimeric G proteins (primarily of the Gαi subclass).[12][1] This activation triggers downstream signaling pathways, including the activation of Phospholipase C (PLC), leading to an increase in intracellular calcium and subsequent cellular activation.[12]

Conversely, a competitive antagonist like Cyclosporin H binds to the same site on FPR1 but does not induce the necessary conformational change for G protein activation.[8][13] By occupying the binding pocket, it physically prevents agonists from accessing the receptor, thus inhibiting the signaling cascade.

cluster_0 Cell Membrane FPR1_inactive FPR1 (Inactive) FPR1_active FPR1 (Active) FPR1_inactive->FPR1_active Activates No_Response No Response FPR1_inactive->No_Response G_protein Gαiβγ FPR1_active->G_protein Couples G_protein_active Gαi-GTP + Gβγ G_protein->G_protein_active Activates PLC Phospholipase C (PLC) G_protein_active->PLC Activates fMLP fMLP Benzylamide (Agonist) fMLP->FPR1_inactive Binds CsH Cyclosporin H (Antagonist) CsH->FPR1_inactive Binds & Blocks Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Response Chemotaxis & Inflammatory Response Ca_mobilization->Response

FPR1 signaling pathway: Agonist activation vs. Antagonist blockade.

Designing the Competitive Binding Assay

The core principle of this experiment is to measure the displacement of a constant concentration of a high-affinity radioligand (e.g., [³H]fMLP) from FPR1 by increasing concentrations of unlabeled fMLP benzylamide or Cyclosporin H. The resulting data allows for the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for each compound.

Causality Behind Experimental Choices:

  • Receptor Source: A robust and reproducible source of FPR1 is essential. Differentiated human promyelocytic leukemia cells (HL-60) or rat basophilic leukemia (RBL) cells stably transfected with human FPR1 are excellent choices as they provide a high density of receptors, leading to a strong signal-to-noise ratio. Using membrane preparations from these cells, rather than whole cells, isolates the receptor-ligand interaction from downstream cellular processes like receptor internalization.[14]

  • Radioligand Selection: [³H]N-formyl-Met-Leu-Phe ([³H]fMLP) is the classic choice. It has high affinity and selectivity for FPR1. Its concentration should be at or below its dissociation constant (Kd) to ensure that the assay is sensitive to competition.

  • Buffer Conditions: The assay buffer must maintain the integrity and conformation of the receptor. A standard buffer includes Tris-HCl for pH control and MgCl₂ which is often required for optimal GPCR-ligand binding. Protease inhibitors are critical during membrane preparation to prevent receptor degradation.[15]

  • Equilibrium: The incubation time and temperature are optimized to ensure the binding reaction has reached equilibrium. This is a critical prerequisite for the valid calculation of affinity constants like Ki. Typically, 60-90 minutes at room temperature or 30°C is sufficient.[15]

prep 1. Prepare Membranes from FPR1-expressing cells setup 2. Set up 96-well plate (Total, NSB, Competition) prep->setup add_reagents 3. Add Reagents (Membranes, Radioligand, Competitor) setup->add_reagents incubate 4. Incubate to Equilibrium add_reagents->incubate filter 5. Separate Bound/Free (Vacuum Filtration) incubate->filter wash 6. Wash Filters filter->wash count 7. Quantify Radioactivity (Scintillation Counting) wash->count analyze 8. Analyze Data (Calculate IC50 and Ki) count->analyze

Workflow for a competitive radioligand binding assay.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including essential controls for total and non-specific binding, which are required to calculate the specific binding that is subject to competition.

A. Materials & Reagents

  • Receptor Source: Pellet of frozen cell membranes from HL-60 cells differentiated to express FPR1.

  • Radioligand: [³H]fMLP (specific activity ~50-80 Ci/mmol).

  • Competitors: fMLP benzylamide, Cyclosporin H.

  • Non-specific Determinate: Unlabeled fMLP at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Equipment: 96-well plate vacuum manifold, liquid scintillation counter, scintillation fluid.

B. Membrane Preparation

  • Thaw the frozen cell pellet on ice.

  • Resuspend the pellet in 20 volumes of ice-cold lysis buffer (Assay Buffer + protease inhibitor cocktail).

  • Homogenize using a Dounce or Polytron homogenizer.

  • Centrifuge at 1,000 x g for 5 minutes to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[15]

  • Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer, and repeat the centrifugation.

  • Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a BCA or Bradford assay.

  • Dilute the membrane preparation in Assay Buffer to a final concentration that yields robust and specific binding (typically 10-50 µg protein per well, to be optimized).

C. Assay Procedure

  • Prepare Competitor Dilutions: Create a serial dilution series for both fMLP benzylamide and Cyclosporin H in Assay Buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M.

  • Set up the 96-well Plate: Design the plate map with triplicate wells for each condition:

    • Total Binding (TB): 50 µL Assay Buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM unlabeled fMLP.

    • Competition Wells: 50 µL of each concentration of fMLP benzylamide or Cyclosporin H.

  • Add Reagents: To all wells, add the following in order:

    • The solutions from step C2 (50 µL).

    • [³H]fMLP diluted in Assay Buffer to a final concentration of ~1 nM (50 µL).

    • Diluted membrane preparation (150 µL). The final assay volume is 250 µL.[15]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[15]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked GF/C filter plate using a vacuum manifold. This separates the membrane-bound radioligand (trapped on the filter) from the free radioligand (passes through).[10]

  • Washing: Immediately wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove any remaining free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

D. Data Analysis

  • Average the CPM values for the triplicate wells of each condition.

  • Calculate Specific Binding (SB) : SB = Total Binding (CPM) - Non-specific Binding (CPM).

  • For each competitor concentration, calculate the Percentage Inhibition : % Inhibition = 100 * (1 - [(CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB)]).

  • Plot the % Inhibition against the logarithm of the competitor concentration. Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the IC50 value .[16]

  • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17][18] The Ki value represents the true binding affinity of the competitor and is independent of assay conditions, unlike the IC50.[19][20]

Data Summary and Comparative Analysis

The following table presents representative data that one might obtain from this assay, demonstrating the high affinity of both compounds for FPR1.

CompoundCompound TypeIC50 (nM)Ki (nM)Interpretation
fMLP Benzylamide Agonist~2.5~1.2High-affinity binding, consistent with a potent agonist that activates the receptor.
Cyclosporin H Antagonist~210~100High-affinity binding, consistent with a potent antagonist that blocks the receptor.[4][5]

Note: These are illustrative values. Actual results will vary based on precise experimental conditions.

Analysis of Results:

  • fMLP Benzylamide: The low nanomolar Ki value confirms that this derivative binds to FPR1 with very high affinity. This is an expected characteristic for a potent agonist designed to elicit a strong biological response at low concentrations. Its ability to compete directly with [³H]fMLP indicates that it occupies the same orthosteric binding site.[21]

  • Cyclosporin H: The Ki value in the 100 nM range demonstrates that Cyclosporin H is also a potent ligand for FPR1.[4][22] While its affinity is lower than the fMLP derivative in this example, it is still highly effective at occupying the receptor. Its established role as an antagonist means that despite this potent binding, it does not trigger downstream signaling.[23][24] This makes Cyclosporin H an invaluable pharmacological tool for selectively blocking FPR1-mediated pathways in research, allowing scientists to dissect the specific contributions of this receptor to complex inflammatory processes.[13]

Conclusion

This guide has detailed the methodology and rationale for comparing the binding of an FPR1 agonist derivative, fMLP benzylamide, and a selective antagonist, Cyclosporin H, using a competitive radioligand binding assay. The results of such an assay provide quantitative measures of binding affinity (Ki), which are critical for characterizing novel compounds and understanding their structure-activity relationships.

The direct comparison reveals that while both molecules can bind to FPR1 with high affinity, their functional consequences are diametrically opposed. fMLP benzylamide serves as a key to start the engine of cellular activation, whereas Cyclosporin H is a key that fits the ignition but cannot turn, effectively preventing the engine from starting. The principles and protocols outlined herein provide a robust framework for researchers to quantify these crucial molecular interactions, advancing our understanding of receptor pharmacology and aiding in the development of novel therapeutics targeting the FPR1 signaling pathway.

References

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  • Stenfeldt, A. L., et al. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor . Inflammation. [Link]

  • Stenfeldt, A. L., et al. Cyclosporin H, Boc-MLF and Boc-FLFLF are Antagonists that Preferentially Inhibit Activity Triggered Through the Formyl Peptide Receptor . Semantic Scholar. [Link]

  • Formyl peptide receptor 1 - Wikipedia . Wikipedia. [Link]

  • Sun, M., et al. V101L of human formyl peptide receptor 1 (FPR1) increases receptor affinity and augments the antagonism mediated by cyclosporins . Biochemical Journal. [Link]

  • Ye, R. D., et al. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition . Molecules and Cells. [Link]

  • Jin, Z. G., et al. Cyclophilin A Is a Secreted Growth Factor Induced by Oxidative Stress . Circulation Research. [Link]

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  • Li, C., et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . Protocol Exchange. [Link]

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  • Su, Z., et al. Cyclophilin A-FoxO1 signaling pathway in endothelial cell apoptosis . Journal of Cellular and Molecular Medicine. [Link]

  • Bylund, D. B. Radioligand binding methods: practical guide and tips . The Canadian Journal of Physiology and Pharmacology. [Link]

  • de Paulis, A., et al. Cyclosporin H is a potent and selective competitive antagonist of human basophil activation by N-formyl-methionyl-leucyl-phenylalanine . Journal of Allergy and Clinical Immunology. [Link]

  • Wenzel-Seifert, K., et al. Cyclosporin H is a potent and selective formyl peptide receptor antagonist. Comparison with N-t-butoxycarbonyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-L-leucyl-L-phenylalanine and cyclosporins A, B, C, D, and E . The Journal of Immunology. [Link]

  • Glick, M., et al. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise . Journal of Chemical Information and Modeling. [Link]

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  • Spisani, S., et al. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues . Peptides. [Link]

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Comparative Guide: Calcium Flux Response of fMLP Benzylamide vs. C5a

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the calcium flux responses elicited by fMLP benzylamide (a high-potency synthetic analog of fMLP) and C5a (Complement component 5a). It is designed for researchers optimizing GPCR functional assays and neutrophil activation studies.

Executive Summary

Both fMLP benzylamide and C5a are potent chemoattractants that trigger rapid intracellular calcium (


) mobilization in myeloid cells (e.g., neutrophils, differentiated HL-60 cells). However, they operate through distinct receptors and exhibit different potency profiles.
  • C5a is generally the most potent anaphylatoxin, eliciting calcium spikes at sub-nanomolar concentrations (EC

    
     ~0.1–1 nM) via the C5aR1  receptor.
    
  • fMLP Benzylamide (N-formyl-Met-Leu-Phe-benzylamide) is a synthetic derivative of the bacterial peptide fMLP. It is designed to have higher affinity and potency than native fMLP (EC

    
     ~10–100 nM), pushing its effective range closer to that of C5a, though C5a typically remains superior in molar potency.
    
  • Key Differentiator: While both induce a rapid "spike" phase, C5a responses are often more transient (faster decay) due to rapid receptor phosphorylation and internalization compared to the potentially more sustained signaling of high-affinity fMLP analogs.

Mechanistic Grounding: GPCR Signaling Pathways

Both ligands utilize G-protein coupled receptors (GPCRs) that couple primarily to the G


  family. The calcium flux is driven by the 

subunits released upon receptor activation, which stimulate Phospholipase C

(PLC

).
Signaling Pathway Diagram

G L1 fMLP Benzylamide R1 FPR1 (High Affinity) L1->R1 Binding L2 C5a R2 C5aR1 (CD88) L2->R2 Binding G Gi Protein (Beta/Gamma subunits) R1->G Activation R2->G Activation PLC PLC-beta G->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Cytosolic Spike) ER->Ca Efflux

Figure 1: Convergent G


-mediated signaling pathway for fMLP Benzylamide and C5a leading to calcium mobilization.

Technical Comparison: Performance Metrics

The following data summarizes typical responses observed in human neutrophils or differentiated HL-60 cells loaded with Fluo-4 or Fura-2.

FeaturefMLP Benzylamide C5a (Recombinant Human)
Primary Receptor FPR1 (Formyl Peptide Receptor 1)C5aR1 (CD88)
Receptor Class GPCR (G

coupled)
GPCR (G

coupled)
Potency (EC

)
High Nanomolar (1–10 nM) (More potent than native fMLP)Sub-Nanomolar (0.1–1 nM) (Extremely potent)
Kinetics (Rise) Rapid (< 5 seconds to peak)Rapid (< 5 seconds to peak)
Kinetics (Decay) Moderate decay; often biphasic (release + influx)Rapid decay; often returns to baseline faster (transient)
Desensitization Homologous (specific to FPR agonists)Homologous (specific to C5aR agonists)
Cross-Desensitization Pre-treatment desensitizes FPR1 but not C5aR1Pre-treatment desensitizes C5aR1 but not FPR1
Analysis of Potency & Efficacy
  • Potency: C5a is historically the most potent neutrophil agonist. However, fMLP benzylamide is a structural modification of the native fMLP peptide (Met-Leu-Phe). The benzylamide group at the C-terminus protects the peptide from enzymatic degradation and enhances receptor binding affinity, making it significantly more potent than standard fMLP (which has an EC

    
     ~10–100 nM).
    
  • Efficacy (Emax): Both ligands are full agonists . At saturating concentrations (e.g., 100 nM for C5a, 1

    
    M for fMLP benzylamide), they elicit comparable maximal fluorescence changes (
    
    
    
    ).

Validated Experimental Protocol

To ensure trust and reproducibility, this protocol uses a ratiometric or single-wavelength dye approach suitable for flow cytometry or plate readers.

Materials
  • Cells: Differentiated HL-60 cells (DMSO induced for 5-7 days) or primary human neutrophils.

  • Buffer: HBSS with Ca

    
    /Mg
    
    
    
    + 20 mM HEPES (Assay Buffer). Critical: Do not use RPMI/FCS during the assay as serum proteins can bind hydrophobic ligands like fMLP.
  • Dye: Fluo-4 AM (for intensity) or Indo-1 AM (for ratiometric flow cytometry).

  • Ligands:

    • fMLP Benzylamide:[1] Dissolve stock in DMSO (10 mM). Working solution in HBSS.

    • C5a: Reconstitute in sterile water/PBS + 0.1% BSA (carrier protein is essential to prevent sticking to plastic).

Step-by-Step Workflow
  • Cell Preparation:

    • Harvest cells (

      
       cells/mL). Wash 2x with Assay Buffer.
      
    • Why: Removes serum esterases that hydrolyze the dye prematurely.

  • Dye Loading:

    • Incubate cells with 2–4

      
      M Fluo-4 AM  + 0.02% Pluronic F-127 for 30 mins at 37°C in the dark.
      
    • Why: Pluronic helps disperse the hydrophobic dye.

  • De-esterification:

    • Wash cells 2x with Assay Buffer. Resuspend in Assay Buffer and incubate for 20 mins at RT.

    • Why: Allows intracellular esterases to fully cleave the AM group, trapping the dye inside.

  • Baseline Measurement (0–30s):

    • Establish a stable fluorescence baseline. Drifting baselines invalidate

      
       calculations.
      
  • Agonist Addition (at 30s):

    • Inject 5X concentrated ligand to minimize volume disturbance.

    • fMLP Benzylamide Range: Titrate from 0.1 nM to 1

      
      M.
      
    • C5a Range: Titrate from 0.01 nM to 100 nM.

  • Kinetic Read (30s–180s):

    • Record peak flux (usually occurs at t = 5–10s post-injection).

Workflow Diagram

Workflow Step1 1. Harvest Cells (Wash free of Serum) Step2 2. Load Dye (Fluo-4 AM + Pluronic) Step1->Step2 Step3 3. De-esterification (20 min recovery) Step2->Step3 Step4 4. Baseline Read (30 sec) Step3->Step4 Step5 5. Inject Agonist (C5a or fMLP-Bz) Step4->Step5 Step6 6. Measure Peak (Kinetic Mode) Step5->Step6

Figure 2: Standardized Calcium Flux Assay Workflow.

Troubleshooting & Optimization

  • "Sticky" C5a: C5a is highly "sticky" to plastic surfaces. Always include 0.1% BSA or HSA in the dilution buffer for C5a. Without it, the effective concentration will be drastically lower than calculated, skewing EC

    
     values.
    
  • Solubility of fMLP Benzylamide: Like fMLP, the benzylamide analog is hydrophobic. Ensure the final DMSO concentration in the well is <0.5% to avoid solvent artifacts.

  • Receptor Desensitization: If you see no response, check if the cells were handled roughly. Neutrophils are easily activated by mechanical stress, leading to pre-desensitization of GPCRs.

References

  • Comparison of fMLP and C5a signaling: Heterogeneity in the mobilization of cytoplasmic calcium by human polymorphonuclear leukocytes in response to fMLP, C5a and IL-8/NAP-1. [Link]

  • fMLP Analog Potency: The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (Discusses benzylamide derivatives having higher activity). [Link]

  • C5a Receptor Kinetics: Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. (Highlights the transient nature of C5a response). [Link]

  • FPR1 Signaling: Formyl peptide receptor 1 signaling in neutrophils. [Link]

Sources

Dose-Response Curve Analysis of N-Formyl-Met-Leu-Phe Benzylamide: A Comparative Guide for FPR1 Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers investigating innate immunity, neutrophil chemotaxis, and G-protein coupled receptor (GPCR) dynamics, the formyl peptide receptor 1 (FPR1) remains a critical pharmacological target. While N-formyl-methionyl-leucyl-phenylalanine (fMLP) is the canonical reference agonist, its synthetic derivative, N-Formyl-Met-Leu-Phe benzylamide (fMLP-benzylamide) , offers distinct pharmacokinetic and binding advantages.

This guide provides an authoritative comparison of fMLP-benzylamide against standard FPR agonists. By detailing the causality behind experimental choices and providing self-validating methodologies, this document serves as a comprehensive framework for executing high-fidelity dose-response curve analyses in calcium mobilization and chemotaxis assays.

Mechanistic Overview: Why fMLP-Benzylamide?

FPR1 is a Gi-coupled GPCR highly expressed on mammalian myeloid cells (e.g., neutrophils, macrophages) and is even functionally conserved in eukaryotic microbes like Acanthamoeba castellanii[1]. Activation of FPR1 triggers a biphasic intracellular response: an immediate mobilization of intracellular calcium (


) followed by a sustained influx of extracellular 

[2]. This cascade ultimately drives superoxide anion production, degranulation, and chemotaxis[3].

The Benzylamide Advantage: The structural addition of a benzylamide group at the C-terminus of the fMLP tripeptide significantly increases the molecule's lipophilicity. This modification enhances the peptide's partitioning into the lipid bilayer and optimizes its interaction with the hydrophobic binding pocket of FPR1. Consequently, fMLP-benzylamide consistently demonstrates a lower


 (higher potency) in functional assays compared to standard fMLP and other truncated analogs like MLP[4].

FPR1_Signaling Agonist fMLP-benzylamide FPR1 FPR1 (GPCR) Agonist->FPR1 High Affinity Binding Gi Gi Protein Complex FPR1->Gi Conformational Change Gbg Gβγ Subunits Gi->Gbg Dissociation Gai Gαi Subunit Gi->Gai Dissociation PLCb PLC-β & IP3 Gbg->PLCb Activates PI3K PI3Kγ Pathway Gbg->PI3K Activates ROS Superoxide Production Gai->ROS Modulates ROS Ca2 Ca2+ Mobilization PLCb->Ca2 ER Release Akt Akt / MAPK PI3K->Akt Phosphorylation Ca2->ROS Synergizes Chemotaxis Chemotaxis Akt->Chemotaxis Cytoskeleton

Figure 1: FPR1 signaling pathway activated by fMLP-benzylamide.

Comparative Performance Analysis

To establish a baseline for assay design, it is crucial to compare fMLP-benzylamide against alternative formyl peptides and specific receptor antagonists. The table below synthesizes representative pharmacological data to guide concentration ranges for dose-response curves.

CompoundTarget Receptor

(

Mobilization)

(Superoxide)
Primary Application
fMLP-benzylamide FPR1 (Agonist)~0.5 - 1.0 nM~5.0 - 10 nMHigh-potency chemotaxis & ROS assays[4]
fMLP FPR1 (Agonist)~3.0 - 5.0 nM~15 - 30 nMStandard reference agonist[3]
WKYMVm FPR2 (Agonist)~0.1 nM (FPR2)~2.0 nM (FPR2)FPR2-specific signaling studies
Cyclosporin H FPR1 (Antagonist)

~80 nM

~240 nM
FPR1 pathway validation / Negative control[5]

Note: Absolute


 values vary based on cell type (e.g., primary PMNs vs. differentiated HL-60 cells) and receptor expression levels. fMLP-benzylamide consistently exhibits a leftward shift in the dose-response curve relative to fMLP.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating. This means incorporating internal controls that prove the observed signal is biologically specific, not an artifact of dye leakage or mechanical perturbation.

Protocol A: High-Throughput Intracellular Calcium Mobilization Assay

This assay measures the rapid, transient spike in cytosolic calcium released from the endoplasmic reticulum upon FPR1 activation[2].

1. Cell Preparation & Differentiation:

  • Culture HL-60 promyelocytic leukemia cells.

  • Causality Step: Differentiate cells using 1.25% DMSO or dbcAMP for 3-5 days. Undifferentiated HL-60 cells lack FPR1; differentiation is mandatory to induce receptor expression[3].

2. Fluorophore Loading:

  • Wash cells and resuspend at

    
     cells/mL in Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4).
    
  • Add 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) and 2.5 mM Probenecid .

  • Causality Step: Probenecid is an inhibitor of organic anion transporters. Without it, macrophages and neutrophils will rapidly pump the Fluo-4 dye out of the cytoplasm, destroying the assay's signal-to-noise ratio.

  • Incubate for 45 minutes at 37°C in the dark. Wash twice to remove extracellular dye.

3. Self-Validating Plate Layout & Execution:

  • Seed cells into a 96-well black-walled, clear-bottom plate.

  • Validation Controls:

    • Negative Control: Assay buffer + vehicle (DMSO).

    • Positive Control: 1 µM Ionomycin (bypasses the receptor to force maximum

      
       release).
      
    • Specificity Control: Pre-incubate a subset of wells with 1 µM Cyclosporin H for 15 minutes. Cyclosporin H is a highly selective FPR1 antagonist. If the fMLP-benzylamide signal is abolished by Cyclosporin H, the response is definitively FPR1-mediated.

  • Perform a 10-point serial dilution of fMLP-benzylamide (from

    
     M to 
    
    
    
    M).
  • Read on a kinetic fluorometer (e.g., FLIPR) at Ex/Em 488/525 nm, capturing baseline for 10 seconds, injecting the agonist, and reading for 90 seconds.

Workflow Prep Cell Prep (HL-60/PMN) Dye Dye Loading (Fluo-4 AM) Prep->Dye Wash Dose Serial Dilution (Agonist) Dye->Dose +Probenecid Read Kinetic Read (FLIPR) Dose->Read Inject Analyze 4PL Regression (EC50) Read->Analyze Extract AUC

Figure 2: Self-validating high-throughput workflow for calcium mobilization dose-response analysis.

Protocol B: Transwell Chemotaxis Assay (Boyden Chamber)

To confirm that the biochemical signal translates to functional motility, a chemotaxis assay is required.

1. Gradient Setup:

  • Add varying concentrations of fMLP-benzylamide (

    
     to 
    
    
    
    M) to the lower compartment of a 5 µm pore polycarbonate Transwell chamber.
  • Causality Step (Checkerboard Analysis): To prove chemotaxis (directional movement up a gradient) rather than chemokinesis (random increased motility), you must include wells where fMLP-benzylamide is present at equal concentrations in both the upper and lower chambers. True chemotaxis only occurs when a spatial gradient exists.

2. Migration & Quantification:

  • Add

    
     neutrophils to the upper chamber.
    
  • Incubate for 1-2 hours at 37°C.

  • Remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside using Crystal Violet or DAPI.

  • Count cells via automated microscopy. fMLP-benzylamide typically exhibits a classic "bell-shaped" dose-response curve in chemotaxis, where concentrations exceeding the optimal gradient (

    
     M) saturate all receptors simultaneously, causing the cells to lose directional sensing and stop migrating.
    

Data Analysis & Interpretation

When analyzing the kinetic data from the calcium mobilization assay, do not rely on a single time-point. Instead, calculate the Area Under the Curve (AUC) or the Peak Maximum Fluorescence minus the baseline for each well.

Plot these values against the log concentration of fMLP-benzylamide. Fit the data using a 4-Parameter Logistic (4PL) non-linear regression model :



Interpreting the Hill Slope: A Hill Slope near 1.0 indicates standard competitive binding at a single receptor site. If the slope deviates significantly (e.g., >1.5), it may suggest positive cooperativity or the presence of a secondary receptor subtype (such as cross-reactivity with FPR2 at high concentrations). The superior lipophilicity of fMLP-benzylamide generally yields a steeper, more defined Hill slope compared to standard fMLP, making it highly desirable for precise pharmacological profiling.

References

  • "Distinct patterns of chemotactic peptide-induced calcium mobilization in differentiated myeloid leukemia cells and peripheral blood neutrophils - PubMed" nih.gov. URL: [Link]

  • "Stimulation of Chloride Secretion by N-formyl-methionylleucylphenylalanine (FMLP) in Rabbit Ileal Mucosa - PubMed" nih.gov. URL: [Link]

  • "Calcium efflux and influx in f-met-leu-phe (fMLP)-activated human neutrophils are chronologically distinct events - PubMed" nih.gov. URL: [Link]

  • "Chemosensory responses of Acanthamoeba castellanii: visual analysis of random movement and responses to chemical signals - PubMed" nih.gov. URL: [Link]

Sources

Comparative Guide: Cross-Reactivity & Performance of N-Formyl-Met-Leu-Phe Benzylamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-formyl peptide receptor (FPR) family represents a critical checkpoint in innate immunity, governing neutrophil chemotaxis and oxidative burst. While the prototype agonist N-Formyl-Met-Leu-Phe (fMLP) is the industry standard, its utility is limited by rapid enzymatic degradation and poor subtype selectivity between FPR1 and FPR2.

This guide analyzes fMLP-Benzylamide analogs —synthetic derivatives designed to enhance metabolic stability and hydrophobicity. We provide a direct performance comparison against the parent fMLP and the methyl-ester variant (fMLP-OMe), focusing on receptor cross-reactivity (FPR1 vs. FPR2) , metabolic half-life, and downstream signaling potency.

Mechanistic Foundation: The FPR Signaling Cascade

To understand cross-reactivity, one must first understand the shared signaling architecture of the FPR family. Both FPR1 (high affinity) and FPR2 (low affinity/promiscuous) couple to G


 proteins, triggering a cascade that mobilizes intracellular calcium.
Figure 1: FPR Signaling Pathway

The following diagram illustrates the G-protein coupled pathway activated by fMLP analogs, leading to chemotaxis and superoxide generation.

FPR_Signaling Ligand fMLP-Benzylamide Receptor FPR1 / FPR2 (GPCR) Ligand->Receptor Binding G_Protein Gαi / Gβγ Receptor->G_Protein Activation PLC PLCβ G_Protein->PLC Stimulation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds IP3R PKC PKC Activation DAG->PKC Ca_Release Cytosolic Ca2+ ↑ Ca_Store->Ca_Release Flux Ca_Release->PKC Response Chemotaxis & Superoxide Burst Ca_Release->Response Actin Polymerization PKC->Response

Caption: Signal transduction cascade initiated by fMLP analogs binding to Formyl Peptide Receptors.

Comparative Analysis: Parent vs. Analogs

The primary motivation for using benzylamide analogs is to overcome the limitations of the free acid (fMLP-OH) while maintaining or enhancing affinity.

Structural Impact on Selectivity
  • fMLP (Parent): The C-terminal carboxylate is negatively charged at physiological pH. While FPR1 tolerates this, the charge makes the molecule susceptible to rapid degradation and limits membrane permeability.

  • fMLP-OMe (Methyl Ester): Neutralizes the C-terminus, significantly increasing hydrophobicity and FPR1 affinity. However, esters are labile to plasma esterases.

  • fMLP-Benzylamide: Replaces the C-terminus with a hydrophobic, bulky amide group. This modification:

    • Blocks Carboxypeptidase degradation (increasing half-life).

    • Enhances Hydrophobic Interaction within the receptor binding pocket.

    • Modulates Selectivity: The bulky benzyl group can sterically clash with the tighter FPR1 pocket in some conformations, but often retains high affinity while altering the off-rate. Crucially, the increased hydrophobicity often increases "non-specific" binding to the larger FPR2 pocket at high concentrations.

Performance Data Table
ParameterfMLP (Parent)fMLP-OMe (Ester Analog)fMLP-Benzylamide (Target)
FPR1 Affinity (

)
~10–30 nM~0.5–2 nM~5–20 nM
FPR2 Cross-Reactivity Low (

> 5 µM)
Moderate (

~ 1 µM)
High (

~ 0.5–1 µM)
Metabolic Stability Low (

< 5 min)
Low (Esterase sensitive)High (Protease Resistant)
Solubility (DMSO) HighHighModerate
Primary Utility General ReferenceHigh-Potency Acute AssaysLong-duration Assays / In Vivo

Critical Insight: While fMLP-Benzylamide is more stable, its increased hydrophobicity leads to higher cross-reactivity with FPR2 compared to the parent compound. Researchers targeting FPR1 specifically must titrate carefully (keep <100 nM) to avoid FPR2 activation.

Experimental Protocols for Validation

To validate the activity and cross-reactivity of fMLP-benzylamide analogs, we recommend a dual-assay approach: Calcium Flux (for immediate G-protein coupling) and Chemotaxis (for functional physiological response).

Protocol A: Calcium Mobilization Assay (High Throughput)

Purpose: To determine


 and immediate receptor activation kinetics.
  • Cell Preparation:

    • Use HL-60 cells differentiated into neutrophil-like cells (1.3% DMSO for 4-6 days) or FPR1/FPR2-transfected CHO cells.

    • Wash cells 2x in HBSS (with Ca2+/Mg2+) containing 20 mM HEPES.

  • Dye Loading:

    • Incubate cells (

      
       cells/mL) with Fluo-4 AM  (2 µM) and Pluronic F-127 (0.02%) for 30 mins at 37°C.
      
    • Note: Do not use anion transport inhibitors (Probenecid) if they interfere with specific GPCRs in your cell line, though generally acceptable for FPRs.

  • Baseline & Addition:

    • Aliquot cells into 96-well black-wall plates. Measure baseline fluorescence (Ex 494nm / Em 516nm) for 30 seconds.

    • Inject fMLP-Benzylamide (serial dilutions:

      
       M to 
      
      
      
      M).
  • Data Analysis:

    • Record peak fluorescence minus baseline (

      
      ).
      
    • Plot Log[Agonist] vs. Response to calculate

      
      .
      
    • Differentiation Control: Compare response in FPR1-CHO vs. FPR2-CHO lines to quantify cross-reactivity ratios.

Protocol B: Boyden Chamber Chemotaxis

Purpose: To measure functional migration, which requires sustained signaling.

  • Chamber Setup: Use a 48-well microchemotaxis chamber.

  • Lower Well: Add 30 µL of fMLP-Benzylamide in buffer (HBSS + 0.5% BSA). Include a "Buffer Only" negative control and "fMLP (10 nM)" positive control.

  • Filter: Place a polycarbonate filter (3 µm pore size for neutrophils) over the wells.

  • Upper Well: Add

    
     of neutrophil suspension (
    
    
    
    cells/mL).
  • Incubation: Incubate for 45–60 minutes at 37°C in 5% CO2 humidified air.

  • Quantification:

    • Remove filter. Fix and stain (Diff-Quik).

    • Count cells in 5 high-power fields (HPF) per well via microscopy.

    • Selectivity Check: Pre-incubate cells with Cyclosporin H (FPR1 antagonist) or WRW4 (FPR2 antagonist) to confirm which receptor is mediating the migration.

Cross-Reactivity Workflow

The following workflow illustrates the decision tree for determining if your analog is acting via FPR1 or cross-reacting with FPR2.

Figure 2: Specificity Validation Workflow

A logical framework for distinguishing FPR1 vs. FPR2 activity using specific antagonists.

CrossReactivity_Workflow Start Test Analog: fMLP-Benzylamide Assay Calcium Flux (Neutrophils) Start->Assay Response Response Observed? Assay->Response Block_FPR1 Add Cyclosporin H (FPR1 Antagonist) Response->Block_FPR1 Yes Result_None No Activity Response->Result_None No Block_FPR2 Add WRW4 (FPR2 Antagonist) Block_FPR1->Block_FPR2 No (Signal Remains) Result_FPR1 Signal Abolished: FPR1 Specific Block_FPR1->Result_FPR1 Yes Result_Cross Signal Persists: FPR2 Cross-Reactivity Block_FPR2->Result_Cross Signal Abolished

Caption: Step-by-step antagonist challenge to verify receptor specificity.

References

  • Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology.[1] LXXIII. Nomenclature for the formyl peptide receptor (FPR) family. Pharmacological Reviews.

  • Dahlgren, C., et al. (2016). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[1][2] Frontiers in Immunology.

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition.[1][2] Molecules.

  • PubChem. (n.d.). N-Formyl-Met-Leu-Phe (Compound Summary). National Library of Medicine.

  • Tocris Bioscience. (n.d.). FPR1 and FPR2 Agonist and Antagonist Product Guides.

Sources

Benchmarking fMLP Benzylamide: A Comparative Guide for FPR Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

fMLP benzylamide (N-formyl-Met-Leu-Phe-benzylamide) represents a high-potency structural analog of the canonical formyl peptide receptor (FPR) agonist, fMLP. By modifying the C-terminal carboxyl group of the phenylalanine residue with a benzylamide moiety, this compound exhibits enhanced hydrophobicity and receptor binding affinity compared to its parent molecule.

This guide benchmarks fMLP benzylamide against standard alternatives (fMLP, WKYMVm, MMK-1), providing researchers with the technical grounding necessary to select the appropriate agonist for neutrophil activation, chemotaxis, and signal transduction studies.

Chemical & Pharmacological Profile

The Structural Logic of Benzylamide Modification

The native fMLP peptide (N-formyl-Met-Leu-Phe-OH) binds to the Formyl Peptide Receptor 1 (FPR1) through a specific pocket that accommodates the N-formyl group and the hydrophobic side chains.

  • Native fMLP: The C-terminal carboxyl group is negatively charged at physiological pH, which can limit binding affinity due to electrostatic repulsion or solvation penalties within the hydrophobic receptor pocket.

  • fMLP Benzylamide: Converting the carboxyl group to a benzylamide removes the negative charge and adds a bulky hydrophobic group. This modification exploits an auxiliary hydrophobic binding pocket within the FPR1 receptor, significantly increasing binding affinity and biological potency (chemotaxis and superoxide generation).

Comparative Agonist Table

The following table synthesizes data on receptor selectivity and potency.

AgonistPrimary ReceptorSelectivity ProfilePotency (EC50/Ki)SolubilityPrimary Application
fMLP Benzylamide FPR1 High FPR1 SpecificityHigh (< 1 nM)*DMSO/EtOHHigh-sensitivity neutrophil activation; Receptor binding studies.
fMLP (Native)FPR1FPR1 >> FPR2Moderate (~1-10 nM)DMSO/EtOHStandard control for neutrophil chemotaxis.
WKYMVm FPR2 / FPR1Pan-Agonist (FPR1/2/3)Very High (pM range)Water/DMSOPotent activation of FPR2; Broad leukocyte stimulation.
MMK-1 FPR2FPR2 SelectiveHigh (nM range)WaterSelective study of FPR2 pathways (e.g., in monocytes).

*Note: fMLP benzylamide typically exhibits higher potency than native fMLP due to C-terminal hydrophobic interactions.

Signal Transduction Pathway

Understanding the downstream signaling is critical for assay design. Both fMLP and fMLP benzylamide activate the G_i protein-coupled pathway.

FPR_Signaling Agonist fMLP Benzylamide FPR1 FPR1 Receptor (GPCR) Agonist->FPR1 Binding Gi G-protein (Gi/Go) Beta-Gamma Subunits FPR1->Gi Activation PLC PLC-beta Gi->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds IP3R PKC PKC Activation DAG->PKC Ca_Release Cytosolic Ca2+ Flux Ca_Store->Ca_Release Release Ca_Release->PKC Response Chemotaxis / Superoxide Ca_Release->Response PKC->Response

Figure 1: The G-protein coupled signaling cascade activated by fMLP benzylamide, leading to calcium mobilization and functional response.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity, these protocols include mandatory "self-validation" steps using positive and negative controls.

Protocol A: Calcium Mobilization Assay (Fluorescence)

Objective: Quantify the potency of fMLP benzylamide relative to fMLP.

Reagents:

  • Dye: Fluo-4 AM or Fura-2 AM.

  • Buffer: HBSS with Ca2+/Mg2+, 20 mM HEPES, 0.1% BSA (essential for peptide stability).

  • Controls:

    • Positive: WKYMVm (100 nM) – ensures cells are responsive.

    • Negative:[1] Cyclosporin H (1 µM) – specific FPR1 antagonist to confirm receptor specificity.

    • Vehicle: 0.1% DMSO.

Workflow:

  • Cell Prep: Isolate human neutrophils or use FPR1-transfected HL-60 cells. Wash 2x in HBSS-HEPES.

  • Loading: Incubate cells (1x10^6/mL) with 2 µM Fluo-4 AM for 30 min at 37°C in dark.

  • Wash: Centrifuge and resuspend in assay buffer. Allow 15 min for de-esterification.

  • Baseline: Measure fluorescence for 30 seconds to establish a stable baseline.

  • Challenge: Inject fMLP benzylamide (titration: 0.1 nM to 1 µM).

  • Validation:

    • Pre-treat a subset of cells with Cyclosporin H (1 µM) for 10 min.

    • Add fMLP benzylamide.[2] Result must show >90% inhibition to validate FPR1 mechanism.

Calcium_Assay Step1 Cell Loading (Fluo-4 AM) Step2 Baseline Read (30 sec) Step1->Step2 Step3 Agonist Injection (fMLP Benzylamide) Step2->Step3 Step4 Peak Response Measurement Step3->Step4 Control Antagonist Check (Cyclosporin H) Control->Step3 Inhibits

Figure 2: Workflow for Calcium Mobilization Assay with antagonist validation step.

Protocol B: Chemotaxis (Boyden Chamber / Transwell)

Objective: Assess functional migration capability.

  • Chamber Setup: Use a 3 µm pore size polycarbonate filter.

  • Lower Chamber: Add fMLP benzylamide (0.1 nM - 100 nM) in HBSS/BSA.

    • Comparator: Run parallel wells with native fMLP.

  • Upper Chamber: Add neutrophils (1x10^6 cells/mL).

  • Incubation: 45-60 minutes at 37°C, 5% CO2.

  • Quantification: Count cells in lower chamber (or lysed/stained).

  • Self-Validation:

    • Checkerboard Analysis: Place agonist in both upper and lower chambers. If migration stops, it confirms chemotaxis (gradient dependence) rather than chemokinesis (random movement).

Conclusion & Recommendations

  • Use fMLP Benzylamide when: You require a highly potent FPR1 agonist or are investigating the hydrophobic binding pocket of the receptor. It is superior for assays where native fMLP shows weak signal or rapid dissociation.

  • Use WKYMVm when: You need a "sledgehammer" agonist to maximize signal across FPR1 and FPR2, or when working with cells expressing low receptor levels.

  • Use Native fMLP when: You need to compare results directly with historical literature or require a standard reference point.

References

  • Comparison of fMLP derivatives and activity: Spisani, S., et al. (1996). Modifications of the amide bond at position 3 in fMLP analogs select neutrophil functions.

  • WKYMVm and FPR Agonist Profiling: Bae, Y. S., et al. (2001). Identification of a compound that directly stimulates phospholipase C activity. (Context: WKYMVm characterization) (General reference for WKYMVm potency)

  • FPR1 Signaling and Ligand Binding: Ye, R. D., et al. (2009). International Union of Basic and Clinical Pharmacology.[3] LXXIII. Nomenclature for the formyl peptide receptor (FPR) family.

  • fMLP Benzylamide Activity: Cavicchioni, G., et al. (2005). Biological activity of for-Met-Leu-Phe-OMe analogs: relevant substitutions specifically trigger killing mechanisms in human neutrophils.

  • General FPR Agonist Data: Tocris Bioscience. N-Formyl-Met-Leu-Phe Biological Activity.

Sources

Safety Operating Guide

Proper Disposal Procedures for N-Formyl-Met-Leu-Phe Benzylamide

[1][2]

Executive Summary & Hazard Profile

N-Formyl-Met-Leu-Phe benzylamide is a potent, synthetic chemotactic peptide derivative. Unlike inert chemical waste, this compound retains significant biological activity, acting as a high-affinity agonist for Formyl Peptide Receptors (FPR1) on neutrophils and monocytes.[1] Improper disposal can lead to unintended environmental bio-activation or personnel exposure, resulting in severe inflammatory responses.

Operational Directive: Treat all waste containing this compound as High-Hazard Bioactive Chemical Waste . The primary disposal goal is complete thermal destruction (incineration) .

Hazard Assessment Matrix
Hazard CategoryClassificationCritical Effect
Biological High Potency Induces neutrophil chemotaxis, superoxide release, and degranulation at nanomolar (nM) concentrations.
Toxicological Irritant / Harmful Causes skin, eye, and respiratory irritation. Harmful if swallowed or absorbed transdermally.
Chemical Stable Amide The benzylamide modification increases lipophilicity and stability compared to the parent fMLP, requiring rigorous destruction methods.

Pre-Disposal Safety Protocols (PPE & Handling)

Before initiating any disposal workflow, the following safety barrier must be established. This protocol relies on the "Double-Barrier" principle to prevent dermal contact and inhalation.

  • Respiratory: N95 respirator or P100 HEPA filter mask (if handling powder outside a fume hood).

  • Dermal: Double nitrile gloves (minimum thickness 0.11 mm). Change outer gloves immediately upon suspected contamination.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for liquid waste handling.

  • Engineering Control: All solid weighing and liquid manipulation must occur within a certified Class II Biosafety Cabinet or Chemical Fume Hood.

Disposal Workflows: Step-by-Step

This section details the specific workflows for Solid, Liquid, and Sharps waste.[2]

Workflow A: Solid Waste (Powder & Contaminated Debris)

Applicability: Expired lyophilized powder, weigh boats, contaminated gloves, paper towels.[3]

  • Containment: Place waste directly into a clear, wide-mouth polyethylene (HDPE) jar or a dedicated hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "N-Formyl-Met-Leu-Phe benzylamide - Solid Waste"

    • Hazard Checkbox: Toxic, Irritant.

    • Special Note: Write "BIOACTIVE PEPTIDE - DO NOT AUTOCLAVE" (Autoclaving may not fully destroy the chemical structure; incineration is required).

  • Disposal Path: Seal container and transfer to your institution's Chemical Waste Management team for High-Temperature Incineration .

Workflow B: Liquid Waste (Stock Solutions & Assay Media)

Applicability: DMSO stock solutions, aqueous buffers, cell culture media containing peptide.

Critical Rule: Do NOT pour down the drain. Even dilute solutions can remain bioactive in water systems.

Scenario 1: Organic Solvents (DMSO, Ethanol, DMF)[1]
  • Segregation: Collect in a dedicated "Organic Solvent Waste" carboy (HDPE or Glass).

  • Compatibility: Ensure no oxidizers (e.g., concentrated nitric acid) are present in the same container.

  • Labeling: List all solvents + "Trace Bioactive Peptide (fMLP-benzylamide)".

  • Disposal: Incineration via hazardous waste contractor.

Scenario 2: Aqueous Waste (Buffers, Media)
  • Chemical Deactivation (Pre-treatment):

    • Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (approx. 0.5-1% active chlorine).[3]

    • Incubation: Allow to stand for 30 minutes . This oxidizes the methionine residue and cleaves sensitive amide bonds, reducing bioactivity.

  • pH Adjustment: Check pH. If highly basic (> pH 10) from bleach, neutralize carefully with dilute HCl to pH 7-9 only if required by your specific facility's intake rules.

  • Final Disposal: Despite deactivation, do not drain dispose. Collect the deactivated solution in a "Aqueous Chemical Waste" container for incineration.

    • Reasoning: Deactivation reduces immediate hazard in case of a spill, but incineration guarantees zero environmental release.

Workflow C: Contaminated Sharps

Applicability: Syringes, needles, broken glass ampules.[3]

  • Immediate Segregation: Discard immediately into a Hard-Walled Red Sharps Container .

  • Labeling: Ensure the container is marked "Chemically Contaminated Sharps".

  • Disposal: Incineration. (Do not use cardboard glass boxes for needles).

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the critical decision points for segregating fMLP-benzylamide waste streams to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:N-Formyl-Met-Leu-Phe benzylamideTypeCheckDetermine Waste TypeStart->TypeCheckSolidSolid Waste(Powder, Wipes, PPE)TypeCheck->SolidLiquidLiquid WasteTypeCheck->LiquidSharpsSharps(Needles, Glass)TypeCheck->SharpsContainerSolidContainer:HDPE Jar / Haz BagSolid->ContainerSolidLiquidTypeSolvent Base?Liquid->LiquidTypeContainerSharpsContainer:Red Sharps BinSharps->ContainerSharpsOrganicOrganic (DMSO/EtOH)LiquidType->OrganicOrganicAqueousAqueous (Media/Buffer)LiquidType->AqueousWater-basedContainerOrgContainer:Solvent CarboyOrganic->ContainerOrgDeactivateDeactivation Step:Add 10% Bleach (30 min)Aqueous->DeactivateContainerAqContainer:Aqueous Waste CarboyDeactivate->ContainerAqIncinerationFINAL DISPOSAL:High-Temp IncinerationContainerSolid->IncinerationContainerOrg->IncinerationContainerAq->IncinerationContainerSharps->Incineration

Figure 1: Decision matrix for segregating and disposing of fMLP-benzylamide waste streams. Note that all paths lead to incineration.

Emergency Response: Spill Cleanup

In the event of a spill outside of containment:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Up: Don double gloves, goggles, and lab coat.

  • Powder Spill:

    • Cover with wet paper towels (dampened with water or 10% bleach) to prevent dust generation.

    • Wipe up carefully and place materials in a hazardous waste bag.

  • Liquid Spill:

    • Cover with absorbent pads or vermiculite.[3]

    • Treat the surface with 10% Bleach or 1N NaOH to degrade residual peptide.

    • Rinse area with water after 20 minutes.

  • Reporting: Report the incident to your Environmental Health & Safety (EHS) officer.

References

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: N-Formyl-Met-Leu-Phe. Retrieved from

  • Cayman Chemical. (2022). Product Information: N-Formyl-Met-Leu-Phe. Retrieved from

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Benzylamine derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

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